molecular formula C11H15NO4 B153990 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone CAS No. 42465-69-0

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B153990
CAS No.: 42465-69-0
M. Wt: 225.24 g/mol
InChI Key: OSCPZOWTABJKLB-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a strategic synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Its high research value stems from the 3,4,5-trimethoxyphenyl moiety, a critical pharmacophore known for inhibiting tubulin polymerization by binding to the colchicine site . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . Researchers utilize this compound as a key building block for constructing complex heterocyclic systems, such as 2-aminothiazoles, which serve as cis-restricted analogues of combretastatin A-4 (CA-4) . These analogues are designed to overcome the metabolic instability of natural tubulin inhibitors while retaining potent cytotoxicity against a broad spectrum of human cancer cell lines, including multidrug-resistant phenotypes . The compound thus provides a versatile core structure for investigating new chemical entities and their mechanism of action in oncology and cell biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPZOWTABJKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618027
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42465-69-0
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. This document outlines detailed experimental protocols for the most plausible synthetic pathways, presents quantitative data from analogous reactions for comparison, and visualizes the logical workflow of the synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthetic strategy for preparing this compound involves a two-step process commencing with the commercially available 3',4',5'-Trimethoxyacetophenone. This approach consists of an initial electrophilic nitration to introduce a nitro group at the ortho position, followed by a reduction of the nitro group to the desired primary amine.

Synthesis_Workflow Start 3',4',5'-Trimethoxyacetophenone Intermediate 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone Start->Intermediate Nitration Final This compound Intermediate->Final Reduction

Overall workflow for the synthesis of this compound.

Step 1: Nitration of 3',4',5'-Trimethoxyacetophenone

The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution. The methoxy groups are ortho, para-directing activators, while the acetyl group is a meta-directing deactivator. Due to the steric hindrance and electronic effects, the nitration is expected to occur at the 2-position. Careful control of the reaction temperature is crucial to prevent side reactions.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of substituted acetophenones.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to a temperature between -10 °C and 0 °C.

  • In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-trimethoxyacetophenone, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Step 2: Reduction of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

The final step in the synthesis is the reduction of the nitro group to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale of the reaction and the available equipment. Two common and reliable methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

This method is generally clean and high-yielding but requires specialized hydrogenation equipment.

Catalytic_Hydrogenation_Workflow Start 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone Process Dissolve in Solvent Add Catalyst (e.g., Pd/C) Start->Process Reaction Hydrogenation (H2 gas, pressure) Process->Reaction Workup Filter Catalyst Concentrate Solvent Reaction->Workup Product This compound Workup->Product

Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Reaction vessel

  • Filtration setup

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases. The reaction progress can also be monitored by TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Method B: Reduction with Tin(II) Chloride

This is a classic and effective method for the reduction of aromatic nitro compounds that can be performed with standard laboratory glassware.

SnCl2_Reduction_Workflow Start 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone Reaction Dissolve in Solvent Add SnCl2·2H2O and Acid Start->Reaction Heating Heat to Reflux Reaction->Heating Workup Cool and Basify Extract with Organic Solvent Heating->Workup Purification Wash, Dry, and Concentrate Workup->Purification Product This compound Purification->Product

Experimental workflow for SnCl₂ reduction.

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

  • 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate or other suitable extraction solvent

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC). This may take several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). A precipitate of tin salts may form.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Quantitative Comparison of Reduction Methods

The following table summarizes typical quantitative data for the reduction of aromatic nitro compounds using the described methods, based on analogous reactions reported in the literature. Actual results for the target molecule may vary.

ParameterCatalytic HydrogenationTin(II) Chloride Reduction
Typical Yield >90%70-95%
Reaction Time 1-12 hours2-8 hours
Reaction Temperature Room TemperatureReflux
Reagents H₂, Pd/CSnCl₂·2H₂O, HCl, NaOH
Advantages High yield, clean reaction, easy product isolation.Standard laboratory equipment, robust and reliable.
Disadvantages Requires specialized hydrogenation equipment, catalyst can be a fire hazard.Stoichiometric amounts of tin salts produced, workup can be challenging due to precipitates.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of 3',4',5'-trimethoxyacetophenone followed by the reduction of the resulting nitro intermediate. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the final step, with the choice depending on the available resources and desired scale of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-3,4,5-trimethoxyacetophenone, a valuable substituted acetophenone derivative with potential applications in medicinal chemistry and organic synthesis. The synthesis is presented as a multi-step process commencing from the commercially available precursor, 3',4',5'-Trimethoxyacetophenone. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of 2-Amino-3,4,5-trimethoxyacetophenone is proposed via a two-step sequence starting from 3',4',5'-Trimethoxyacetophenone. This approach involves an initial electrophilic aromatic substitution (nitration) to introduce a nitro group at the C2 position of the aromatic ring, followed by the selective reduction of the nitro group to the corresponding primary amine.

Synthesis_Overview Start 3',4',5'-Trimethoxyacetophenone Intermediate 2-Nitro-3,4,5-trimethoxyacetophenone Start->Intermediate Nitration (HNO₃/H₂SO₄) Product 2-Amino-3,4,5-trimethoxyacetophenone Intermediate->Product Reduction (e.g., Catalytic Hydrogenation) Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3',4',5'-Trimethoxy- acetophenone in H₂SO₄ at 0°C C Slowly add nitrating mixture to acetophenone solution at 0°C A->C B Prepare nitrating mixture (HNO₃ in H₂SO₄) and cool B->C D Stir for specified time, monitoring by TLC C->D E Pour reaction mixture onto ice D->E F Filter the precipitated solid E->F G Wash with cold water and ethanol F->G H Recrystallize from a suitable solvent G->H Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve 2-Nitro-3,4,5-trimethoxy- acetophenone in a solvent (e.g., Ethanol) B Add catalyst (e.g., Pd/C or PtO₂) A->B C Place reaction vessel in a hydrogenation apparatus B->C D Pressurize with H₂ gas (e.g., 0.05-2.0 MPa) C->D E Stir at a controlled temperature (e.g., 30-120°C) D->E F Filter the reaction mixture to remove the catalyst E->F G Evaporate the solvent in vacuo F->G H Purify the crude product (e.g., chromatography or recrystallization) G->H

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key synthetic intermediate in the development of pharmacologically active compounds. This document includes a summary of its chemical identifiers, physical and spectral properties, a detailed, plausible synthetic protocol, and methods for its analysis. Furthermore, this guide explores the significant biological applications of its derivatives, particularly as cardiotonic agents, and elucidates the associated signaling pathways.

Chemical and Physical Properties

This compound, also known as 2'-Amino-3',4',5'-trimethoxyacetophenone, is a polysubstituted aromatic ketone. Its core structure consists of an acetophenone moiety with an amino group and three methoxy groups on the phenyl ring.

Chemical Identifiers
PropertyValue
IUPAC Name This compound
Synonyms 2'-Amino-3',4',5'-trimethoxyacetophenone, Ethanone, 1-(2-amino-3,4,5-trimethoxyphenyl)-
CAS Number 42465-69-0[1]
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
InChI Key OSCPZOWTABJKLB-UHFFFAOYSA-N[1]
Physical Properties
PropertyValue
Boiling Point 354 °C at 760 mmHg[1]
Density 1.153 g/cm³[1]
Flash Point 162.3 °C[1]
Refractive Index 1.533[1]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical synthetic approach would start from the commercially available 3',4',5'-trimethoxyacetophenone. The synthesis can be conceptualized as follows:

Synthesis_Pathway 3',4',5'-Trimethoxyacetophenone 3',4',5'-Trimethoxyacetophenone 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone 3',4',5'-Trimethoxyacetophenone->1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone Nitration (e.g., HNO₃/H₂SO₄) This compound This compound 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone->this compound Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3',4',5'-trimethoxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a nitrating mixture (e.g., a solution of nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated product is then filtered, washed with water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. A common method is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: If using SnCl₂/HCl, basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals corresponding to the protons on the aromatic ring.

  • Amino Protons: A broad singlet for the -NH₂ group.

  • Methoxy Protons: Singlets for the three -OCH₃ groups.

  • Acetyl Protons: A singlet for the -COCH₃ group.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

  • Aromatic Carbons: Signals for the six carbons of the benzene ring.

  • Methoxy Carbons: Signals for the carbons of the three -OCH₃ groups.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for purity assessment and quantification of this compound.

Hypothetical HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 6.9)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocol for HPLC Analysis:

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in a suitable diluent (e.g., the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Run: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited. Its primary significance in the life sciences lies in its role as a precursor for the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have demonstrated cardiotonic activities.

Cardiotonic Activity of Quinazolinone Derivatives

Substituted 2(1H)-quinazolinones derived from 2-aminoacetophenones have been identified as inhibitors of cyclic nucleotide phosphodiesterase III (PDE-III). PDE-III inhibitors are known to have positive inotropic effects on the heart, meaning they increase the force of its contractions.[2]

Signaling Pathway of PDE-III Inhibition

The cardiotonic effect of these quinazolinone derivatives is mediated through the inhibition of PDE-III, an enzyme that degrades cyclic adenosine monophosphate (cAMP). The signaling cascade is as follows:

  • Inhibition of PDE-III: The quinazolinone derivative binds to and inhibits PDE-III in cardiac muscle cells.

  • Increase in cAMP Levels: The inhibition of PDE-III leads to an accumulation of intracellular cAMP.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).

  • Phosphorylation of Calcium Channels: PKA phosphorylates L-type calcium channels, leading to an increased influx of Ca²⁺ into the cell.

  • Increased Myocardial Contractility: The rise in intracellular Ca²⁺ enhances the interaction between actin and myosin filaments, resulting in a stronger contraction of the heart muscle.

PDE3_Inhibition_Pathway Quinazolinone Quinazolinone PDE3 PDE3 Quinazolinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Promotes Contractility Increased Myocardial Contractility Ca_Influx->Contractility Leads to

Caption: Signaling pathway of PDE-III inhibition by quinazolinone derivatives.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activity is not extensively documented, its utility in the synthesis of potent cardiotonic agents, specifically PDE-III inhibiting quinazolinones, underscores its importance in medicinal chemistry and drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this compound and its derivatives. Further investigation into the direct biological effects of this molecule may reveal novel pharmacological applications.

References

The Biological Versatility of 2-Amino-3,4,5-trimethoxyacetophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,4,5-trimethoxyacetophenone is a substituted aromatic ketone with a chemical structure that suggests a high potential for diverse biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of its close structural analogs, including benzophenone, chalcone, and other acetophenone derivatives, provides compelling evidence for its probable anticancer, anti-inflammatory, and antimicrobial properties. This technical guide synthesizes the existing knowledge on these related compounds to build a predictive profile for 2-Amino-3,4,5-trimethoxyacetophenone, offering a valuable resource for researchers and drug development professionals interested in its therapeutic potential. This document provides a detailed overview of the probable biological activities, underlying mechanisms of action, and relevant experimental protocols to facilitate further investigation into this promising compound.

Introduction

The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a building block for a wide array of pharmacologically active molecules. The substitution pattern of the phenyl ring plays a crucial role in determining the biological effects of these compounds. The presence of methoxy and amino groups, as seen in 2-Amino-3,4,5-trimethoxyacetophenone, is particularly noteworthy. The trimethoxy substitution is a key feature of many natural and synthetic compounds with potent biological activities, including the well-known anticancer agent combretastatin A-4. The addition of an amino group can further enhance the pharmacological profile by increasing solubility, modulating electronic properties, and providing a site for further chemical modification.

This guide will explore the anticipated biological activities of 2-Amino-3,4,5-trimethoxyacetophenone based on the robust data available for its structural analogs. The primary focus will be on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, 2-Amino-3,4,5-trimethoxyacetophenone is predicted to exhibit the following biological properties:

Anticancer Activity

Structurally related compounds, particularly 2-amino-3,4,5-trimethoxybenzophenones and chalcones derived from 3,4,5-trimethoxyacetophenone, have demonstrated significant anticancer effects.

  • Tubulin Polymerization Inhibition: A series of novel 2-amino-3,4,5-trimethoxybenzophenone analogues have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The lead compound in one study exhibited an IC50 value of 1.6 μM for tubulin polymerization inhibition and remarkable anti-proliferative activity with IC50 values in the nanomolar range against various human cancer cell lines.[1]

  • Cytotoxicity: An analog, (2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone, has shown excellent in vivo cytotoxic activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 0.013 µM and 0.143 µM, respectively.[2] This suggests that the 2-amino-3,4,5-trimethoxyphenyl moiety is a key pharmacophore for potent anticancer activity.

  • Induction of Apoptosis: Chalcones bearing a 3,4,5-trimethoxylated ring have been shown to induce apoptosis in cancer cells.[3]

Table 1: Anticancer Activity of 2-Amino-3,4,5-trimethoxyacetophenone Analogs

Compound/AnalogCancer Cell LineActivity MetricValueReference
2-amino-3,4,5-trimethoxybenzophenone (lead compound 17)Various human cancer cell linesIC50 (anti-proliferative)7-16 nM[1]
2-amino-3,4,5-trimethoxybenzophenone (lead compound 17)-IC50 (tubulin polymerization)1.6 µM[1]
(2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanoneMCF-7 (breast cancer)IC50 (cytotoxicity)0.013 µM[2]
(2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanoneHT-29 (colon cancer)IC50 (cytotoxicity)0.143 µM[2]
Anti-inflammatory Activity

Derivatives of acetophenone have been reported to possess anti-inflammatory properties through the modulation of key signaling pathways.

  • Inhibition of Pro-inflammatory Mediators: Benzylideneacetophenone derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[4] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

  • Modulation of Signaling Pathways: The anti-inflammatory effects of these analogs are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] Furthermore, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share the 2-amino substitution pattern, have been shown to activate the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response.

Table 2: Anti-inflammatory Activity of Acetophenone Analogs

Compound/AnalogCell LineActivityMechanismReference
2'-Hydroxy-5'-MethoxyacetophenoneLPS-stimulated BV-2 and RAW264.7 cellsInhibition of NO, TNF-α, iNOS, and COX-2Attenuation of NF-κB signaling pathway[4]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesLPS-stimulated RAW 264.7 cellsInhibition of NO, IL-1β, IL-6, TNF-α, PGE2, COX-2, and NF-κBActivation of NRF2 pathway
Antimicrobial Activity

Chalcone derivatives of acetophenone have been investigated for their antimicrobial properties.

  • Broad-Spectrum Activity: A series of methoxy-4'-amino chalcone derivatives have demonstrated promising wide-spectrum antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[6]

  • Mechanism of Action: In silico studies suggest that these compounds may act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[6]

Table 3: Antimicrobial Activity of Acetophenone Analogs

Compound/AnalogMicroorganismActivity MetricValueReference
Methoxy-4'-amino chalcone derivativesE. coli, S. aureus, C. albicans-Promising wide-spectrum activity[6]

Synthesis

While a specific, detailed synthesis protocol for 2-Amino-3,4,5-trimethoxyacetophenone was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of related aminoacetophenones. A common approach involves the nitration of a substituted acetophenone followed by the reduction of the nitro group to an amine.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Start 3,4,5-Trimethoxyacetophenone Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate 2-Nitro-3,4,5-trimethoxyacetophenone Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2/Pd-C, SnCl2/HCl) Nitro_Intermediate->Reduction Final_Product 2-Amino-3,4,5-trimethoxyacetophenone Reduction->Final_Product

Caption: A potential synthetic route to 2-Amino-3,4,5-trimethoxyacetophenone.

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to assessing the biological activities of 2-Amino-3,4,5-trimethoxyacetophenone.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-3,4,5-trimethoxyacetophenone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO) by cells, a key mediator of inflammation.

Workflow:

Griess_Assay_Workflow A Seed macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with the test compound A->B C Stimulate cells with LPS B->C D Incubate for 24h C->D E Collect cell culture supernatant D->E F Add Griess reagents to the supernatant E->F G Incubate for 10-15 min at room temperature F->G H Measure absorbance at 540 nm G->H I Quantify nitrite concentration H->I

Caption: Workflow for the Griess assay to measure nitric oxide.

Methodology:

  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Amino-3,4,5-trimethoxyacetophenone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production. Include an unstimulated control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve of sodium nitrite.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine the MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of 2-Amino-3,4,5-trimethoxyacetophenone in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological activities of acetophenone derivatives are often linked to the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Test_Compound 2-Amino-3,4,5- trimethoxyacetophenone Test_Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer and inflammatory diseases.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation Test_Compound 2-Amino-3,4,5- trimethoxyacetophenone Test_Compound->Raf Inhibition Test_Compound->MEK Inhibition Test_Compound->ERK Inhibition Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK signaling pathway.

NRF2 Signaling Pathway

The NRF2 pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_NRF2 Keap1-NRF2 Complex Oxidative_Stress->Keap1_NRF2 Keap1 Keap1 NRF2 NRF2 NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Keap1_NRF2->NRF2 NRF2 Release Test_Compound 2-Amino-3,4,5- trimethoxyacetophenone Test_Compound->Keap1_NRF2 Activation ARE ARE NRF2_nuc->ARE Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Activation of the NRF2 signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Amino-3,4,5-trimethoxyacetophenone is currently scarce, the extensive research on its close structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The 2-amino-3,4,5-trimethoxyphenyl moiety appears to be a potent pharmacophore for anticancer activity, likely through the inhibition of tubulin polymerization and induction of apoptosis. Furthermore, the acetophenone backbone, in conjunction with its amino and methoxy substituents, indicates a high probability of significant anti-inflammatory and antimicrobial properties, potentially mediated through the modulation of the NF-κB, MAPK, and NRF2 signaling pathways.

This technical guide provides a comprehensive predictive overview of the biological activities of 2-Amino-3,4,5-trimethoxyacetophenone and a foundation for future research. The next crucial steps will be the synthesis and in vitro and in vivo evaluation of this compound to validate these predictions. Further studies should focus on elucidating its precise mechanisms of action and structure-activity relationships to optimize its therapeutic potential. The information presented herein should serve as a valuable resource to guide these future investigations.

References

In-Depth Technical Guide: 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone (CAS 42465-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, notably quinazolinone derivatives. Its structural features, including a reactive amino group and an acetophenone moiety, make it a versatile building block for constructing molecules with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its application in the development of biologically active compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 42465-69-0[1]
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
Boiling Point 354°C at 760 mmHg[1]
Density 1.153 g/cm³[1]
Flash Point 162.3°C[1]
Refractive Index 1.533[1]
InChIKey OSCPZOWTABJKLB-UHFFFAOYSA-N[1]

Synthesis

Representative Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a generalized procedure based on common methods for the synthesis of aromatic amines from their corresponding nitro compounds.

Step 1: Nitration of 1-(3,4,5-trimethoxyphenyl)ethanone

  • To a stirred solution of 1-(3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to afford 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone.

Step 2: Reduction of 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone

  • To a solution of 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in ethanol, add a reducing agent such as tin(II) chloride dihydrate (3-5 equivalents) or iron powder in the presence of an acid like hydrochloric acid.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture and make it alkaline by adding a concentrated solution of sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound start 1-(3,4,5-trimethoxyphenyl)ethanone nitration Nitration (HNO3, H2SO4, 0-5°C) start->nitration nitro_intermediate 1-(2-nitro-3,4,5-trimethoxyphenyl)ethanone nitration->nitro_intermediate reduction Reduction (e.g., SnCl2·2H2O or Fe/HCl) nitro_intermediate->reduction final_product This compound reduction->final_product

Caption: Representative synthesis workflow.

Spectroscopic Data (Comparative)

No specific spectroscopic data for this compound was found. However, data for the closely related compound 1-(2-Amino-4,5-dimethoxyphenyl)ethanone can be used for comparative analysis.

Spectroscopic Data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
¹H NMR (Predicted) Chemical Shift (δ, ppm)
H-3~6.5 - 6.7
H-6~7.1 - 7.3
-NH₂~4.5 - 5.5
-OCH₃ (C4)~3.8 - 3.9
-OCH₃ (C5)~3.8 - 3.9
-COCH₃~2.5 - 2.6
Mass Spectrometry m/z
Top Peak180
Molecular Ion195
Other Major Fragments152

Note: The ¹H NMR data is predicted based on substituent effects in aromatic systems.

Biological Significance and Applications

This compound is a key precursor for the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer properties.

Anticancer Activity of Derivatives

Derivatives of this compound have been investigated as potential anticancer agents. These compounds often incorporate the trimethoxyphenyl moiety, which is a structural feature of known tubulin polymerization inhibitors like colchicine and podophyllotoxin.

Table of Cytotoxic Activity for Trimethoxyphenyl-Based Analogues (Derivatives)

CompoundCell LineIC₅₀ (µM)Reference
Derivative 9HepG21.38 - 3.21[2]
Derivative 10HepG21.38 - 3.21[2]
Derivative 11HepG21.38 - 3.21[2]
Mechanism of Action of Derivatives

The anticancer effects of quinazolinone derivatives synthesized from this compound are often attributed to two primary mechanisms:

  • Tubulin Polymerization Inhibition: The trimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Some quinazolinone derivatives act as inhibitors of EGFR, a transmembrane protein that plays a crucial role in cell growth and division. Inhibition of EGFR can block downstream signaling pathways, such as the KRAS-MAPK pathway, leading to reduced cancer cell proliferation.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization KRAS KRAS Dimerization->KRAS activates Quinazolinone Quinazolinone Derivative (Inhibitor) Quinazolinone->Dimerization inhibits MAPK MAPK Pathway KRAS->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation

Caption: EGFR signaling and inhibition.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known polymerization inhibitor (e.g., Nocodazole)

  • Test compound (this compound or its derivatives)

  • 96-well, black, flat-bottom plates

  • Microplate reader with fluorescence capabilities (excitation/emission suitable for the reporter)

Procedure:

  • Reagent Preparation:

    • Prepare a 2x tubulin reaction mix on ice with a final tubulin concentration of 4 mg/mL in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and the fluorescent reporter.

    • Prepare serial dilutions of the test compound and controls (Nocodazole and vehicle) at 2x the final desired concentrations in General Tubulin Buffer.

  • Assay Setup:

    • Add 50 µL of the 2x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

    • To initiate polymerization, add 50 µL of the 2x tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate and extent of polymerization for each condition.

    • Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound

  • Known EGFR inhibitor (e.g., Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well, white, flat-bottom plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series in Kinase Assay Buffer.

    • Dilute the recombinant EGFR enzyme and substrate in Kinase Assay Buffer to the desired concentrations.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or controls to the wells of a 96-well plate.

    • Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer and add 10 µL to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration and determine the IC₅₀ value.

Safety and Handling

A Safety Data Sheet (SDS) should be consulted before handling this compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. Its utility in the synthesis of quinazolinone derivatives that target fundamental cellular processes like microtubule dynamics and EGFR signaling highlights its importance in medicinal chemistry. This guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological applications. Further research into the direct biological activities of this core molecule and the development of more efficient synthetic routes are warranted.

References

The Medicinal Chemistry Potential of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino group and three methoxy substituents on the phenyl ring, provides a scaffold for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of cardiotonic, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Scaffolds derived from simple, readily available starting materials are of particular interest as they can be elaborated into diverse libraries of compounds for biological screening. This compound, with its strategic placement of functional groups, is one such scaffold. The presence of the amino and acetyl groups allows for a range of chemical transformations, leading to the formation of various heterocyclic systems, most notably quinazolinones and chalcones. These resulting compounds have demonstrated a spectrum of biological activities, highlighting the importance of the trimethoxyphenyl moiety in molecular recognition by biological targets.

Cardiotonic Activity: Quinazolinone Derivatives as PDE-III Inhibitors

One of the most promising applications of this compound is in the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have been identified as potent cardiotonic agents. These compounds exert their effects by inhibiting phosphodiesterase III (PDE-III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac muscle.[1]

Mechanism of Action

Inhibition of PDE-III leads to an increase in intracellular cAMP levels.[2] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels. The resulting increase in calcium influx during the cardiac action potential enhances myocardial contractility, leading to a positive inotropic effect.[2][3]

PDE_Inhibition PDE-III_Inhibitor Quinazolinone Derivative PDE_III Phosphodiesterase III PDE-III_Inhibitor->PDE_III Inhibits cAMP cAMP PDE_III->cAMP AMP AMP cAMP->AMP Hydrolysis by PDE-III PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contractility Increased Myocardial Contractility Ca_Influx->Contractility

Figure 1: Signaling pathway of PDE-III inhibition by quinazolinone derivatives.

Synthesis of 4-Methyl-5,6,7-trimethoxy-2(1H)-quinazolinone

A general method for the synthesis of 4-alkyl-2(1H)-quinazolinones involves the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start1 This compound Reaction Cyclization in Acetic Acid Start1->Reaction Start2 Potassium Cyanate Start2->Reaction Product 4-Methyl-5,6,7-trimethoxy-2(1H)-quinazolinone Reaction->Product

Figure 2: General synthesis workflow for 4-alkyl-2(1H)-quinazolinones.

Experimental Protocol (General)

Synthesis of 4-Alkyl-2(1H)-quinazolinones [1]

  • A solution of the appropriate 2-aminoacetophenone (1 equivalent) in glacial acetic acid is prepared.

  • Potassium cyanate (an equimolar amount) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a general protocol. Specific reaction conditions such as temperature and reaction time may need to be optimized for the synthesis of 4-methyl-5,6,7-trimethoxy-2(1H)-quinazolinone from this compound.

Anticancer Activity

Derivatives of this compound, including both quinazolines and chalcones, have demonstrated significant anticancer activity against various cancer cell lines.

Quinazoline Derivatives

Quinazoline-based compounds have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5][6][7]

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to apoptosis.[5][7]

Extrinsic Pathway: This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then activates the intrinsic pathway.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase37 Caspase-3, -7 Caspase8->Caspase37 Quinazoline Quinazoline Derivative Bax Bax Quinazoline->Bax Upregulates Bcl2 Bcl-2 Quinazoline->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 3: Apoptosis signaling pathways induced by quinazoline derivatives.

Chalcone Derivatives

Chalcones containing the 3,4,5-trimethoxyphenyl moiety have also been investigated for their anticancer properties, with some exhibiting potent activity.[8][9]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative trimethoxyphenyl-derived compounds against various human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
7f Chalcone-Benzimidazolium SaltHL-60 (Leukemia)0.83[8][10]
SMMC-7721 (Hepatocellular Carcinoma)7.40[8][10]
A-549 (Lung Carcinoma)9.56[8][10]
MCF-7 (Breast Adenocarcinoma)5.96[8][10]
SW480 (Colon Adenocarcinoma)7.93[8][10]
7j Chalcone-Benzimidazolium SaltHL-60 (Leukemia)0.59[8]
SMMC-7721 (Hepatocellular Carcinoma)6.24[8]
A-549 (Lung Carcinoma)9.25[8]
MCF-7 (Breast Adenocarcinoma)3.11[8]
SW480 (Colon Adenocarcinoma)4.64[8]
28 Isoxazole ChalconeA549 (Lung Carcinoma)1.39[11]
HepG2 (Hepatocellular Carcinoma)1.56[11]
MCF-7 (Breast Adenocarcinoma)1.97[11]
Experimental Protocols

Synthesis of Trimethoxyphenyl-Derived Chalcones (Claisen-Schmidt Condensation) [8][9]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add an appropriate aromatic aldehyde (1 equivalent).

  • A catalytic amount of a base (e.g., aqueous NaOH or KOH) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for a specified duration (e.g., 2-24 hours).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antimicrobial Activity

Derivatives of this compound, particularly quinazolines and chalcones, have also been explored for their antimicrobial properties against a range of bacteria and fungi.[12][13][14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazoline and chalcone derivatives against various microbial strains.

Compound TypeMicroorganismMIC (µg/mL)Reference
Quinazoline DerivativeStaphylococcus aureus1.95 - 62.5[14]
Escherichia coli3.9 - 125[14]
Pseudomonas aeruginosa0.98 - 31.2[14]
Klebsiella pneumoniae0.49 - 15.6[14]
Aspergillus niger7.8 - 125[14]
Candida albicans3.9 - 62.5[14]
Chalcone DerivativeStaphylococcus aureus2[13]
Escherichia coli>64[13]
Salmonella typhimurium1[13]
Candida albicans1[13]
Experimental Protocol

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of quinazolinones with potent cardiotonic activity and in the development of chalcone and quinazoline derivatives with promising anticancer and antimicrobial properties. The trimethoxyphenyl moiety appears to be a key pharmacophoric feature contributing to the biological activity of these compounds. Further exploration of this scaffold, through the synthesis of diverse derivatives and comprehensive biological evaluation, holds significant promise for the discovery of new and effective therapeutic agents. This guide provides a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-3,4,5-trimethoxyphenyl)ethanone, a key building block in organic synthesis. Its unique structure, featuring an ortho-aminoaryl ketone moiety enriched with three methoxy groups, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly quinolines, quinazolines, and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active molecules. This guide details the physicochemical properties of this compound, explores its synthetic applications with illustrative reaction schemes, provides detailed experimental protocols for key transformations, and discusses the potential biological activities of its derivatives, including their roles as inhibitors of EGFR and tubulin polymerization.

Introduction

This compound, also known as 2'-amino-3',4',5'-trimethoxyacetophenone, is an aromatic organic compound that serves as a versatile starting material in the synthesis of complex molecules. The presence of a nucleophilic amino group and an electrophilic acetyl group in an ortho relationship on a highly substituted benzene ring allows for a variety of cyclization reactions, forming fused heterocyclic systems. The trimethoxy substitution pattern not only influences the electronic properties of the molecule but also provides opportunities for further functionalization and can impart favorable pharmacokinetic properties to the resulting bioactive compounds. This guide aims to be a comprehensive resource for chemists and pharmacologists interested in utilizing this valuable building block.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 42465-69-0[1][2]
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
Boiling Point 354 °C at 760 mmHg[1]
Density 1.153 g/cm³[1]
Flash Point 162.3 °C[1]
Refractive Index 1.533[1]
XLogP3 2.07840[1]
PSA (Polar Surface Area) 70.8 Ų[1]
Solubility Inferred to be soluble in common organic solvents like ethanol, methanol, and DMSO, and slightly soluble in water, based on the properties of similar acetophenones.[3][4][5][6]

Applications in Organic Synthesis

The ortho-aminoaryl ketone functionality of this compound makes it an ideal precursor for a variety of condensation and cyclization reactions to form heterocyclic systems.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the synthesis of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound can react with various ketones, such as acetone or ethyl acetoacetate, to yield highly substituted quinolines.

G start This compound product1 6,7,8-Trimethoxy-2,4-dimethylquinoline start->product1  Friedländer Annulation (Acid or Base catalyst) reagent1 Ketone (e.g., Acetone) reagent1->product1

Caption: Friedländer synthesis of a trimethoxy-substituted quinoline.

Synthesis of Quinazolines

Quinazolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. This compound can be a precursor to quinazolinones through multi-step synthetic sequences, often involving an initial reaction at the amino group followed by cyclization. For instance, reaction with an acyl chloride followed by treatment with ammonia or a primary amine can lead to the formation of the quinazoline core.

G start This compound intermediate1 N-Acyl Intermediate start->intermediate1 Acylation product1 Trimethoxy-substituted Quinazolinone intermediate1->product1 Cyclization with NH3 or R-NH2

Caption: General scheme for quinazolinone synthesis.

Synthesis of Benzodiazepines

1,5-Benzodiazepines, known for their wide range of pharmacological activities, can be synthesized through the condensation of o-phenylenediamines with ketones. While this compound is not a diamine, it can be envisioned as a precursor to benzodiazepine-like structures through multi-step pathways or by reaction with suitable partners that introduce the second nitrogen atom and facilitate cyclization. A plausible, though not explicitly found, route could involve its reaction with an α-haloketone followed by reaction with ammonia or an amine to form the seven-membered ring.

G start This compound intermediate1 Intermediate start->intermediate1 reagent1 α-Haloketone reagent1->intermediate1 product1 Trimethoxy-substituted Benzodiazepine derivative intermediate1->product1 reagent2 Amine (R-NH2) reagent2->product1

Caption: Hypothetical pathway to a benzodiazepine derivative.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of a building block in synthesis. The following protocols are representative examples of reactions involving ortho-aminoaryl ketones.

General Procedure for Friedländer Annulation to Synthesize 6,7,8-Trimethoxyquinolines

This protocol is a general method adapted for the synthesis of substituted quinolines from this compound and a ketone with an α-methylene group.

Materials:

  • This compound

  • Ketone (e.g., acetone, ethyl acetoacetate, cyclohexanone)

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the ketone (1-2 equivalents) to the solution.

  • Add the catalyst (catalytic amount, e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6,7,8-trimethoxyquinoline derivative.

General Aldol Condensation Procedure

This protocol describes a general method for the base-catalyzed aldol condensation, which can be a key step in the synthesis of chalcones, precursors to other heterocyclic systems.[7][8]

Materials:

  • This compound (acting as the ketone component)

  • An aromatic aldehyde

  • 95% Ethanol

  • 15 M aqueous sodium hydroxide solution

Procedure:

  • Place the aromatic aldehyde (~1 mmol) in a conical vial with a magnetic spin vane.[7]

  • Add one molar equivalent of this compound and 1 mL of 95% ethanol.[7]

  • While stirring, add 0.10 mL of the 15 M aqueous sodium hydroxide solution.[7]

  • Cap the vial and continue stirring at room temperature until a solid precipitate forms.[7]

  • Break up the solid with a spatula and add 2 mL of ice water.[7]

  • Transfer the mixture to a small Erlenmeyer flask containing another 3 mL of ice water.[7]

  • Stir thoroughly, then collect the solid by suction filtration, wash with cold water, and air dry to obtain the crude product.[7]

  • The product can be purified by recrystallization from 95% ethanol.[7]

Applications in Drug Development

The trimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic drugs, often associated with anticancer and antimicrobial activities. Derivatives of this compound, particularly quinazolines and quinolines, are of significant interest in drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer activities of quinazoline and quinoline derivatives. The trimethoxy substitution pattern is particularly noteworthy.

  • EGFR Inhibition: Several 6,7,8-trimethoxy-N-aryl-substituted-4-aminoquinazoline derivatives have been synthesized and evaluated as epidermal growth factor receptor (EGFR) inhibitors.[9][10][11] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[9][10][11] For example, certain compounds were found to be more effective than the standard drug epirubicin against specific cancer cell lines.[10][11]

  • Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a number of potent tubulin polymerization inhibitors, such as combretastatin A-4. It is plausible that quinoline and benzophenone derivatives incorporating this moiety, which could be synthesized from this compound, would exhibit similar activity.[6][10][12] Studies on related 2-amino-3,4,5-trimethoxybenzophenone analogues have shown excellent activity as tubulin polymerization inhibitors by targeting the colchicine binding site.[10]

The table below summarizes the reported anticancer activities of some trimethoxy-substituted quinazolines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6,7,8-Trimethoxy-N-aryl-4-aminoquinazolinesPC3, A431, Bcap-37, BGC8235.8 - 9.8[9][13]
8-Methoxy-2-trimethoxyphenyl-3-substituted quinazolin-4-onesHela, A549, MDA0.79 - 4.94[3][4][5]

Signaling Pathways

The anticancer effects of derivatives of this compound are often mediated through the modulation of specific cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many types of cancer, making it a key therapeutic target. Anilinoquinazoline derivatives are a well-known class of EGFR inhibitors.[14] The trimethoxy-substituted quinazolines derived from our building block likely act by competing with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades, such as the ERK1/2 pathway.[10][11] Inhibition of this pathway ultimately leads to a halt in cell proliferation and induction of apoptosis.

G EGF EGF EGFR EGFR EGF->EGFR Binds ERK ERK1/2 Phosphorylation EGFR->ERK Activates Derivative Trimethoxyquinazoline Derivative Derivative->EGFR Inhibits Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Tubulin Polymerization and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, involved in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of tubulin dimers, is critical for their function. Compounds that interfere with tubulin polymerization are potent anticancer agents. The 3,4,5-trimethoxyphenyl moiety is known to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[10][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

G Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Derivative Trimethoxyphenyl Derivative Derivative->Tubulin Binds to (Inhibits Polymerization) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of tubulin polymerization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly those with potential applications in drug discovery. Its ability to readily undergo cyclization reactions to form quinoline, quinazoline, and potentially benzodiazepine scaffolds, combined with the presence of the biologically significant trimethoxyphenyl moiety, makes it a compound of great interest for medicinal chemists. The derivatives of this compound have shown promise as anticancer agents through mechanisms such as EGFR inhibition and disruption of tubulin polymerization. This guide provides a solid foundation for researchers looking to explore the full potential of this remarkable synthetic intermediate.

References

An In-depth Technical Guide to 2-Amino-3,4,5-trimethoxyacetophenone: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Amino-3,4,5-trimethoxyacetophenone is not widely reported in scientific literature. As such, this document presents a proposed synthetic pathway based on established chemical principles and analogous reactions for related compounds, alongside a discussion of the broader historical and medicinal context of polysubstituted acetophenones.

Abstract

2-Amino-3,4,5-trimethoxyacetophenone represents a novel molecular scaffold with potential applications in medicinal chemistry and drug discovery. While direct synthesis and biological evaluation of this specific isomer are not extensively documented, its structural motifs, a polysubstituted aniline and an acetophenone, are prevalent in a variety of biologically active molecules. This technical guide outlines a plausible synthetic route for its preparation, provides detailed hypothetical experimental protocols, and discusses the historical significance and therapeutic potential of related acetophenone derivatives. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds.

Introduction: The Context of Polysubstituted Acetophenones in Medicinal Chemistry

The acetophenone framework is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to the development of agents with a wide spectrum of therapeutic applications. The introduction of multiple substituents, such as amino and methoxy groups, onto the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[1]

Historically, the exploration of substituted acetophenones has led to the discovery of important drug classes.[2] The strategic placement of functional groups allows for the fine-tuning of a compound's interaction with biological targets, influencing its efficacy and safety profile.[3] The trimethoxy substitution pattern, in particular, is found in several natural products and synthetic compounds with notable biological activities.

This guide focuses on the specific, yet underexplored, isomer 2-Amino-3,4,5-trimethoxyacetophenone. By providing a theoretical framework for its synthesis, we aim to facilitate its investigation and unlock its potential in drug discovery endeavors.

Proposed Synthetic Pathway

Due to the absence of a documented synthesis for 2-Amino-3,4,5-trimethoxyacetophenone, a multi-step pathway is proposed, commencing with the readily available 1,2,3-trimethoxybenzene. The proposed route involves three key transformations:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to the 1,2,3-trimethoxybenzene ring.

  • Nitration: Introduction of a nitro group at the position ortho to the acetyl group.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

The overall proposed synthetic scheme is depicted below.

Synthetic Pathway Proposed Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone Start 1,2,3-Trimethoxybenzene Intermediate1 3,4,5-Trimethoxyacetophenone Start->Intermediate1 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Intermediate2 2-Nitro-3,4,5-trimethoxyacetophenone Intermediate1->Intermediate2 2. Nitration (HNO3, H2SO4) Product 2-Amino-3,4,5-trimethoxyacetophenone Intermediate2->Product 3. Reduction (Sn, HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for 2-Amino-3,4,5-trimethoxyacetophenone.

Detailed Experimental Protocols (Proposed)

The following protocols are hypothetical and based on standard procedures for analogous transformations.[4][5][6] Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.

Step 1: Synthesis of 3,4,5-Trimethoxyacetophenone (Friedel-Crafts Acylation)

This procedure is adapted from the Friedel-Crafts acylation of related aromatic compounds.[4]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
1,2,3-Trimethoxybenzene168.191.0
Acetyl chloride78.501.1
Anhydrous Aluminum Chloride133.341.2
Dichloromethane (DCM)-Solvent
Hydrochloric acid (conc.)-Quenching
Sodium bicarbonate (sat. aq.)-Work-up
Brine-Work-up
Anhydrous sodium sulfate-Drying agent

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0°C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).

  • After stirring for 15 minutes, add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Nitro-3,4,5-trimethoxyacetophenone (Nitration)

This protocol is based on the nitration of substituted acetophenones.[6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
3,4,5-Trimethoxyacetophenone210.231.0
Nitric acid (fuming)63.011.1
Sulfuric acid (conc.)98.08Catalyst
Glacial Acetic Acid-Solvent

Procedure:

  • Dissolve 3,4,5-trimethoxyacetophenone (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice-water bath to 0-5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Pour the reaction mixture into ice water, which should result in the precipitation of the nitro product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone (Reduction)

This procedure is a standard method for the reduction of an aromatic nitro group.[7][8][9]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
2-Nitro-3,4,5-trimethoxyacetophenone255.22 (calculated)1.0
Tin (granular)118.712.5
Hydrochloric acid (conc.)36.46Excess
Sodium hydroxide (aq. solution)40.00For basification
Ethyl acetate-Extraction solvent
Anhydrous sodium sulfate-Drying agent

Procedure:

  • To a round-bottom flask containing 2-Nitro-3,4,5-trimethoxyacetophenone (1.0 eq.) and granular tin (2.5 eq.), add ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove any unreacted tin.

  • Neutralize the filtrate with a concentrated solution of sodium hydroxide until basic, which should precipitate the crude amino product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-Amino-3,4,5-trimethoxyacetophenone.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table provides the calculated molecular weights of the key compounds in the synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,2,3-TrimethoxybenzeneC9H12O3168.19
3,4,5-TrimethoxyacetophenoneC11H14O4210.23[10]
2-Nitro-3,4,5-trimethoxyacetophenoneC11H13NO5255.22 (Calculated)
2-Amino-3,4,5-trimethoxyacetophenoneC11H15NO4225.24 (Calculated)

Historical Context and Potential Applications

While the history of 2-Amino-3,4,5-trimethoxyacetophenone itself is unwritten, the broader family of acetophenones has a rich history in chemistry and pharmacology.[1] Their utility as synthetic intermediates is well-established, providing access to a diverse range of heterocyclic compounds.[11]

Many polysubstituted acetophenones serve as precursors for the synthesis of chalcones, flavonoids, and other classes of compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12] The amino and trimethoxy substitution pattern in the target molecule suggests potential for it to serve as a valuable building block in the creation of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to determine its place within the landscape of medicinal chemistry.

Conclusion

This technical guide provides a comprehensive overview of the proposed discovery and synthesis of 2-Amino-3,4,5-trimethoxyacetophenone. While a definitive history and established experimental protocols for this specific molecule are currently absent from the scientific literature, a plausible and chemically sound synthetic route has been detailed. The provided methodologies, adapted from established procedures for analogous compounds, offer a starting point for researchers to synthesize and investigate this novel compound. The rich history and diverse biological activities of related polysubstituted acetophenones underscore the potential of 2-Amino-3,4,5-trimethoxyacetophenone as a valuable scaffold for future drug discovery and development efforts. It is hoped that this guide will stimulate further research into this and other underexplored areas of chemical space.

References

An In-depth Technical Guide to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural analogs, and biological activities of 1-(2-amino-3,4,5-trimethoxyphenyl)ethanone and its derivatives. The core structure, characterized by a 2-amino-3,4,5-trimethoxyphenyl moiety, is a privileged scaffold in medicinal chemistry, leading to a diverse range of compounds with significant therapeutic potential. This document details the anticancer, anti-inflammatory, and antimicrobial properties of these analogs, presenting quantitative biological data in structured tables. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of their mechanisms of action.

Introduction

This compound, also known as 2-amino-3,4,5-trimethoxyacetophenone, serves as a versatile starting material for the synthesis of a wide array of heterocyclic and acyclic compounds. The presence of the trimethoxyphenyl group is a key structural feature found in numerous natural and synthetic compounds with potent biological activities, most notably as inhibitors of tubulin polymerization. The amino and acetyl groups on the phenyl ring provide reactive sites for the construction of various molecular architectures, including chalcones, Schiff bases, and quinazolines. This guide explores the structure-activity relationships (SAR) of these derivatives and their potential as therapeutic agents.

Synthesis of Structural Analogs and Derivatives

The synthesis of derivatives of this compound typically involves reactions targeting the amino and acetyl functional groups.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes in the presence of a base, such as sodium hydroxide.

  • General Procedure: To a solution of this compound and a substituted benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent to yield the desired chalcone.[1]

Synthesis of Schiff Bases

Schiff bases are prepared by the condensation reaction of the primary amino group of this compound with various aldehydes or ketones.

  • General Procedure: An equimolar mixture of this compound and a substituted aldehyde is refluxed in a suitable solvent, such as ethanol, for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and recrystallized.[2][3][4]

Synthesis of Quinazoline Derivatives

Quinazoline derivatives can be synthesized from 2-aminoacetophenones through various multi-step reaction sequences. One common method involves the reaction of the 2-aminoacetophenone with an appropriate reagent to form a benzoxazinone intermediate, which is then reacted with an amine to yield the quinazolinone.[5][6][7][8]

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities. The trimethoxyphenyl moiety is particularly important for anticancer activity through the inhibition of tubulin polymerization.

Anticancer Activity

Many analogs, especially chalcones and benzophenones bearing the 2-amino-3,4,5-trimethoxyphenyl scaffold, have demonstrated potent cytotoxic effects against various cancer cell lines. Their primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10][11]

Table 1: Anticancer Activity of this compound Analogs

Compound IDStructure/Derivative TypeCancer Cell LineIC50 (µM)Reference
Chalcone 1 (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMGC-8031.52[12]
HCT-1161.83[12]
MCF-72.54[12]
Chalcone 2 (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneK5624.5[12]
Benzimidazolium Salt 7f (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromideHL-60Lower than DDP[1]
MCF-7Lower than DDP[1]
SW-480Lower than DDP[1]
Indole Derivative 3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-72.94[13]
MDA-MB-2311.61[13]
A5496.30[13]
Pyridine Derivative VI N-carbonyl pyrazole linkerHCT-1164.83[11]
HepG-23.25[11]
MCF-76.11[11]

Table 2: Tubulin Polymerization Inhibition by this compound Analogs

Compound IDStructure/Derivative TypeIC50 (µM)Reference
Benzophenone Analog 17 2-amino-3,4,5-trimethoxybenzophenone1.6[10]
Thieno[3,2-d]pyrimidine Analog 14 (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone4.1[9]
Pyridine Derivative VI N-carbonyl pyrazole linker0.00892[11]
1,2,4-Triazole-3-carboxanilide 4e Anilide of m-anisidine7.79 (on MCF-7)[14]
Anti-inflammatory Activity

Schiff base derivatives of 2-aminoacetophenones have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Table 3: Anti-inflammatory Activity of Related Acetophenone Derivatives

Compound TypeAssayActivityReference
Schiff base complexesEgg albumin-induced inflammation in miceActive against inflammation[2][4][15]
Imidazole Schiff basesCarrageenan-induced paw edemaSignificant positive effect[3]
Antimicrobial Activity

Quinazoline and other heterocyclic derivatives synthesized from 2-aminoacetophenones have shown promising activity against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Related Quinazolinone Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Fused QuinazolinonesBacillus subtilis32-64[5]
Pseudomonas aeruginosa>64[5]
Candida albicans32-64[5]
Aspergillus niger32-64[5]
2,3,6-trisubstituted Quinazolin-4-oneStaphylococcus aureus-[8]
Escherichia coli-[8]
Aspergillus niger-[8]
Penicillium sp.-[6]

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the increase in turbidity.

  • Materials: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds, and a temperature-controlled spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin/GTP mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[11]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.

  • Animals: Wistar rats.

  • Materials: Carrageenan solution (1% in saline), plethysmometer, test compounds, and a standard anti-inflammatory drug (e.g., indomethacin).

  • Procedure:

    • Administer the test compound or standard drug to the rats (e.g., intraperitoneally).

    • After a set time (e.g., 30 minutes), inject carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, test compounds, and a standard antimicrobial drug.

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Signaling Pathways and Experimental Workflows

Apoptosis Induction via Tubulin Polymerization Inhibition

Inhibition of tubulin polymerization by analogs of this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. This prolonged arrest activates the intrinsic apoptotic pathway.

apoptosis_pathway Tubulin Polymerization Inhibitor Tubulin Polymerization Inhibitor Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Tubulin Polymerization Inhibitor->Disruption of Microtubule Dynamics Mitotic Spindle Disruption Mitotic Spindle Disruption Disruption of Microtubule Dynamics->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) G2/M Phase Arrest->Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) G2/M Phase Arrest->Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Activation of Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction by tubulin polymerization inhibitors.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[17][18][19][20]

nfkb_pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Activation Receptor Activation Inflammatory Stimuli (e.g., LPS, TNF-α)->Receptor Activation IKK Complex Activation IKK Complex Activation Receptor Activation->IKK Complex Activation IκBα Phosphorylation IκBα Phosphorylation IKK Complex Activation->IκBα Phosphorylation IκBα Ubiquitination & Degradation IκBα Ubiquitination & Degradation IκBα Phosphorylation->IκBα Ubiquitination & Degradation NF-κB (p50/p65) Release NF-κB (p50/p65) Release IκBα Ubiquitination & Degradation->NF-κB (p50/p65) Release NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus NF-κB (p50/p65) Release->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene Transcription->Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Inhibitor Compound Inhibitor Compound Inhibitor Compound->IKK Complex Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from the this compound core involves a series of logical steps from synthesis to biological evaluation.

drug_discovery_workflow Synthesis of Analogs Synthesis of Analogs In vitro Screening In vitro Screening Synthesis of Analogs->In vitro Screening Anticancer, Anti-inflammatory, Antimicrobial Assays Hit Identification Hit Identification In vitro Screening->Hit Identification Active Compounds Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Lead Optimization (SAR)->Synthesis of Analogs Iterative Design In vivo Studies In vivo Studies Lead Optimization (SAR)->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Caption: Drug discovery workflow for novel analogs.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly those incorporating the 3,4,5-trimethoxyphenyl moiety, have demonstrated significant potential as anticancer agents through the inhibition of tubulin polymerization. Furthermore, the structural versatility of the core molecule allows for the synthesis of a wide range of compounds with promising anti-inflammatory and antimicrobial activities. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive summary of the current state of knowledge and detailed methodologies to facilitate further research and development. The continued exploration of the structure-activity relationships of these compounds holds great promise for the discovery of new and effective drugs.

References

The Enigmatic Reactivity of the Amino Group in 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group ortho to an electrophilic acetyl moiety and flanked by three electron-donating methoxy groups, presents a fascinating case study in chemical reactivity. This guide provides an in-depth exploration of the reactivity of the amino group in this molecule, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the nuanced interplay of steric and electronic effects that govern its behavior in key transformations including N-acylation, N-alkylation, diazotization, and cyclization reactions, providing a valuable resource for researchers engaged in the synthesis of novel heterocyclic scaffolds and other advanced molecular architectures.

Introduction: A Molecule of Intriguing Duality

The reactivity of an aromatic amino group is fundamentally dictated by the electronic landscape of the benzene ring to which it is attached. In this compound, this landscape is particularly complex. The three methoxy groups at the 3, 4, and 5-positions act as powerful electron-donating groups, enriching the aromatic ring with electron density and enhancing the nucleophilicity of the amino group. Conversely, the acetyl group at the 2-position exerts an electron-withdrawing effect and, more significantly, introduces considerable steric hindrance around the ortho-amino functionality. This juxtaposition of activating and deactivating/hindering influences creates a delicate balance that must be carefully considered when designing synthetic strategies.

This guide will systematically dissect these competing factors, providing a framework for predicting and controlling the outcome of reactions involving the amino group of this versatile building block.

N-Acylation: Modulating Reactivity and Building Complexity

N-acylation is a fundamental transformation for protecting the amino group, altering its electronic properties, or introducing functionalities for further elaboration. While the amino group in this compound is nucleophilic, the adjacent acetyl group presents a steric barrier that can influence the choice of acylating agent and reaction conditions.

Causality Behind Experimental Choices

Standard acylation conditions using highly reactive acyl chlorides or anhydrides in the presence of a base are generally effective. The choice of base is critical; a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine is preferred to avoid competitive reaction with the acylating agent. For less reactive acylating agents or when milder conditions are required, coupling agents commonly used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt), can be employed. These methods proceed through a more reactive activated ester intermediate, facilitating acylation under less forcing conditions.[1]

Self-Validating Experimental Protocol: N-Acetylation

This protocol describes a standard procedure for the N-acetylation of this compound, a common step in synthetic sequences.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Trustworthiness: The work-up procedure is designed to remove excess reagents and byproducts. The acidic wash removes the pyridine catalyst, while the basic wash removes any unreacted acetic anhydride and acetic acid. TLC monitoring at each stage ensures the reaction has gone to completion and that the purification is effective.

N-Alkylation via Reductive Amination: A Controlled Approach

Direct N-alkylation of anilines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines. Reductive amination offers a more controlled and efficient alternative for the synthesis of N-mono-alkylated products.[2] This two-step, one-pot process involves the formation of an imine intermediate by condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction.

Causality Behind Experimental Choices

The key to successful reductive amination in the presence of another carbonyl group (the acetyl moiety) is the choice of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the ketone.[2] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid competitive reduction of the aldehyde or ketone starting material.

Self-Validating Experimental Protocol: Reductive Amination with a Generic Aldehyde

Materials:

  • This compound

  • Aldehyde (R-CHO) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: The use of a slight excess of the aldehyde ensures complete consumption of the starting amine. The portion-wise addition of the reducing agent helps to control the reaction rate and minimize side reactions. The aqueous work-up neutralizes the reaction and removes inorganic byproducts.

Quantitative Data Summary
Reaction TypeReagentsProductTypical Yield (%)
N-AcetylationAcetic anhydride, PyridineN-(2-acetyl-3,4,5-trimethoxyphenyl)acetamide>90
Reductive AminationR-CHO, NaBH(OAc)₃N-Alkyl-1-(2-amino-3,4,5-trimethoxyphenyl)ethanone70-90

Diazotization and Sandmeyer-Type Reactions: Gateway to Diverse Functionalities

The conversion of the primary amino group to a diazonium salt opens up a vast array of synthetic possibilities. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.[3][4]

The Influence of Substituents on Diazotization

The success of diazotization is highly dependent on the electronic nature of the aromatic ring. The electron-donating methoxy groups on the ring of this compound stabilize the resulting diazonium salt. The standard conditions for diazotization, which involve treating the amine with sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), are generally applicable.[5]

Self-Validating Experimental Protocol: Diazotization and Sandmeyer Chlorination

This protocol details the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

Part A: Diazotization

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution.

  • Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture gently (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction and ensures the efficient conversion of the diazonium group to the desired halide.[3]

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-relationship of the amino and acetyl groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably quinolines, via the Friedländer annulation.[6][7][8]

The Friedländer Synthesis of Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as another ketone or an ester, under acidic or basic catalysis.[6] The reaction proceeds through an initial aldol or Claisen-type condensation followed by cyclization and dehydration to form the quinoline ring system.[7]

Self-Validating Experimental Protocol: Friedländer Annulation with a Generic Ketone

Materials:

  • This compound

  • Ketone with an α-methylene group (e.g., cyclohexanone)

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethanol

Procedure (Base-Catalyzed):

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.2 eq) in ethanol.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Trustworthiness: The progress of the reaction can be easily monitored by the disappearance of the starting materials and the appearance of the more conjugated quinoline product on the TLC plate (often visualized under UV light). The precipitation of the product upon pouring into water provides a simple and effective initial purification step.

Visualization of Key Transformations

Reaction Pathways of the Amino Group

Reactivity_of_Amino_Group cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_diazotization Diazotization cluster_cyclization Cyclization start This compound acylation N-Acyl Derivative start->acylation RCOCl, Base alkylation N-Alkyl Derivative start->alkylation RCHO, NaBH(OAc)₃ diazonium Diazonium Salt start->diazonium NaNO₂, H⁺ quinoline Quinoline Derivative start->quinoline Ketone, Acid/Base (Friedländer) sandmeyer Aryl Halide/Cyanide/etc. diazonium->sandmeyer CuX (Sandmeyer)

Caption: Key reaction pathways of the amino group.

Experimental Workflow for Friedländer Synthesis

Friedlander_Workflow start Start: Combine Reactants (Amine, Ketone, Catalyst, Solvent) reflux Reflux Reaction Mixture (4-8 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous Work-up (Precipitation) tlc->workup Complete filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product Pure Quinoline Product purification->product

Caption: Workflow for the Friedländer quinoline synthesis.

Conclusion

The amino group in this compound exhibits a rich and nuanced reactivity profile, governed by a delicate interplay of electronic activation from the methoxy substituents and steric hindrance from the ortho-acetyl group. By understanding these underlying principles and selecting appropriate reaction conditions and reagents, a wide range of valuable transformations can be achieved with high efficiency and selectivity. This guide has provided a comprehensive overview of key reactions—N-acylation, N-alkylation, diazotization, and cyclization—offering both mechanistic insights and practical, validated protocols. It is our hope that this resource will empower researchers to confidently utilize this versatile building block in the pursuit of novel molecular entities with significant potential in drug discovery and materials science.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are essential for its quantification to ensure the quality and purity of starting materials and final products in the drug development process. This application note describes a proposed RP-HPLC method for the determination of this compound. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control analysis. While this method is based on established principles for similar compounds, it should be fully validated in the user's laboratory to ensure compliance with all regulatory requirements.

Experimental Protocol

This section details the proposed experimental procedure for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound Reference Standard: Purity >98%.

  • Diluent: Mobile Phase (Acetonitrile:Phosphate Buffer, 50:50).

Preparation of 0.02 M Phosphate Buffer (pH 3.0):

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

  • Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation.

Table 2: Expected Quantitative Data

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent Reagent & Mobile Phase Preparation HPLC HPLC System Setup (Column, Flow Rate, Temp) Reagent->HPLC Standard Standard Solution Preparation Injection Inject Standard/Sample Solutions Standard->Injection Sample Sample Preparation Sample->Injection HPLC->Injection Detection UV Detection at 254 nm Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (Area, RT) Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and effective approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase allows for good separation and reliable quantification. This application note serves as a valuable starting point for researchers and analytical scientists in the pharmaceutical industry for method development and routine quality control testing of this compound. It is imperative that this method is thoroughly validated in-house to demonstrate its suitability for its intended purpose.

Application Note: 1H NMR Spectrum Analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a polysubstituted aromatic ketone, a structural motif of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure is critical for its application in the synthesis of novel pharmaceutical agents. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of this compound, including predicted spectral data and a logical workflow for its interpretation.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. This data is based on established substituent effects in aromatic systems and serves as a valuable reference for experimental verification.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (aromatic)~7.1 - 7.3Singlet (s)1H
H-3 (aromatic)~6.5 - 6.7Singlet (s)1H
-NH2 (amino)~4.5 - 5.5Broad Singlet (s)2H
-OCH3 (methoxy at C5)~3.8 - 3.9Singlet (s)3H
-OCH3 (methoxy at C4)~3.8 - 3.9Singlet (s)3H
-OCH3 (methoxy at C3)~3.8 - 3.9Singlet (s)3H
-COCH3 (acetyl)~2.5 - 2.6Singlet (s)3H

Experimental Protocol: 1H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Glass vials

  • Pasteur pipettes with glass wool plugs

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3). The choice of solvent is crucial and should be based on the solubility of the compound and its chemical inertness.
  • Add a small amount of an internal standard, such as TMS (typically a single drop to a larger volume of solvent that is then used for multiple samples). TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
  • Securely cap the vial and vortex until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

2. Filtration and Transfer:

  • To remove any particulate matter that could adversely affect the spectral resolution, filter the solution. This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm, which corresponds to the optimal volume for most spectrometers.

3. NMR Data Acquisition:

  • Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
  • Shimming: The homogeneity of the magnetic field across the sample is optimized through a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
  • Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. Key parameters to consider include:
  • Pulse Angle: Typically a 30° or 90° pulse.
  • Acquisition Time: The duration for which the signal is detected (e.g., 2-4 seconds).
  • Relaxation Delay: A delay between pulses to allow the protons to return to their equilibrium state (e.g., 1-5 seconds).
  • Number of Scans: The number of times the experiment is repeated and the results are averaged to improve the signal-to-noise ratio. A sufficient number of scans should be performed to obtain a high-quality spectrum.

4. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted from the time domain to the frequency domain through a Fourier transform.
  • Phase Correction: The phases of the resulting peaks are adjusted to ensure they are all positive and have a pure absorption lineshape.
  • Baseline Correction: The baseline of the spectrum is corrected to be flat.
  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0 ppm.
  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
  • Peak Picking: The exact chemical shift of each peak is identified.

Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of this compound.

G cluster_prep Sample Preparation & Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Structural Elucidation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Fourier Transform (FID -> Spectrum) D->E F Phase and Baseline Correction E->F G Reference to TMS (0 ppm) F->G H Analyze Chemical Shifts (δ) G->H I Determine Integration Ratios G->I J Analyze Splitting Patterns (Multiplicity) G->J K Assign Signals to Protons H->K I->K J->K L Confirm Structure of This compound K->L

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinolines, quinazolinones, and benzodiazepines utilizing 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone as a key starting material. The resulting trimethoxy-substituted heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as bioactive agents.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic systems. The presence of an amino group ortho to an acetyl group allows for a range of cyclization reactions, while the trimethoxyphenyl moiety is a recognized pharmacophore in many biologically active compounds, including those with anticancer properties. This document outlines key synthetic strategies and provides detailed experimental procedures for laboratory-scale synthesis.

Applications in Heterocyclic Synthesis

The primary applications of this compound in heterocyclic synthesis include, but are not limited to:

  • Quinolines: Through the Friedländer annulation, reaction with compounds containing an active methylene group yields highly substituted 6,7,8-trimethoxyquinolines.

  • Quinazolinones: Cyclization reactions can be employed to generate 5,6,7-trimethoxyquinazolinones, a class of compounds with demonstrated cardiotonic and anticancer activities.

  • Benzodiazepines: Condensation reactions can lead to the formation of trimethoxy-substituted benzodiazepine derivatives, a privileged scaffold in medicinal chemistry.

Synthesis of 6,7,8-Trimethoxyquinoline Derivatives

The Friedländer synthesis provides a direct route to quinolines from 2-aminoaryl ketones and a compound containing an α-methylene group. The reaction can be catalyzed by either acids or bases and can be accelerated using microwave irradiation.

Experimental Protocol: Microwave-Assisted Friedländer Annulation

This protocol describes the synthesis of ethyl 2-methyl-6,7,8-trimethoxyquinoline-3-carboxylate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1 mmol, 225.24 mg), ethyl acetoacetate (1.2 mmol, 156.16 mg), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

ProductReagentsCatalyst/SolventMethodTimeTemp. (°C)Yield (%)
Ethyl 2-methyl-6,7,8-trimethoxyquinoline-3-carboxylateThis compound, Ethyl acetoacetateGlacial Acetic AcidMicrowave15 min12085-95 (Estimated)
2-Acetyl-6,7,8-trimethoxyquinolineThis compound, AcetylacetonePiperidine/EthanolConventional6 hReflux70-80 (Estimated)

Note: Yields are estimated based on similar reactions and may vary.

Reaction Scheme: Friedländer Annulation

G reactant1 This compound conditions Glacial Acetic Acid, Microwave, 120°C reactant1->conditions reactant2 Ethyl Acetoacetate reactant2->conditions product Ethyl 2-methyl-6,7,8-trimethoxyquinoline-3-carboxylate conditions->product

Friedländer synthesis of a 6,7,8-trimethoxyquinoline.

Synthesis of 5,6,7-Trimethoxyquinazolinone Derivatives

Substituted quinazolinones are valuable scaffolds in drug discovery. The following protocol is adapted from the synthesis of similar 5,6,7-trimethoxy-4-aminoquinazoline derivatives, which have shown potent anticancer activity.

Experimental Protocol: Synthesis of 4-Anilino-5,6,7-trimethoxyquinazoline

This multi-step protocol starts with the synthesis of the quinazolinone core followed by substitution.

Step 1: Synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one

Materials:

  • 2-Amino-3,4,5-trimethoxybenzoic acid

  • Formamide

  • Standard laboratory glassware

Procedure:

  • A mixture of 2-amino-3,4,5-trimethoxybenzoic acid (1 mmol, 227.21 mg) and formamide (5 mL) is heated at 180°C for 4 hours.

  • After cooling, the reaction mixture is poured into water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried to give 5,6,7-trimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-5,6,7-trimethoxyquinazoline

Materials:

  • 5,6,7-Trimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Standard laboratory glassware

Procedure:

  • A mixture of 5,6,7-trimethoxyquinazolin-4(3H)-one (1 mmol, 236.22 mg), phosphorus oxychloride (5 mL), and a catalytic amount of N,N-dimethylaniline is refluxed for 3 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-5,6,7-trimethoxyquinazoline.

Step 3: Synthesis of 4-Anilino-5,6,7-trimethoxyquinazoline

Materials:

  • 4-Chloro-5,6,7-trimethoxyquinazoline

  • Aniline

  • Isopropanol

  • Standard laboratory glassware

Procedure:

  • A mixture of 4-chloro-5,6,7-trimethoxyquinazoline (1 mmol, 254.67 mg) and aniline (1.1 mmol, 102.44 mg) in isopropanol (10 mL) is refluxed for 4 hours.

  • After cooling, the precipitate is collected by filtration, washed with cold isopropanol, and dried to afford 4-anilino-5,6,7-trimethoxyquinazoline.

Quantitative Data for Quinazolinone Synthesis [1]

CompoundStarting MaterialMethodYield (%)
5,6,7-Trimethoxyquinazolin-4(3H)-one2-Amino-3,4,5-trimethoxybenzoic acidConventional Heating~85
4-Chloro-5,6,7-trimethoxyquinazoline5,6,7-Trimethoxyquinazolin-4(3H)-oneConventional Heating~90
4-(4-Fluoroanilino)-5,6,7-trimethoxyquinazoline4-Chloro-5,6,7-trimethoxyquinazolineConventional Heating82
4-(4-Methoxyanilino)-5,6,7-trimethoxyquinazoline4-Chloro-5,6,7-trimethoxyquinazolineMicrowave89

Experimental Workflow for 4-Anilino-5,6,7-trimethoxyquinazoline Synthesis

G cluster_0 Quinazolinone Core Synthesis cluster_1 Chlorination cluster_2 Amination 2-Amino-3,4,5-trimethoxybenzoic Acid 2-Amino-3,4,5-trimethoxybenzoic Acid 5,6,7-Trimethoxyquinazolin-4(3H)-one 5,6,7-Trimethoxyquinazolin-4(3H)-one 2-Amino-3,4,5-trimethoxybenzoic Acid->5,6,7-Trimethoxyquinazolin-4(3H)-one Formamide, 180°C 4-Chloro-5,6,7-trimethoxyquinazoline 4-Chloro-5,6,7-trimethoxyquinazoline 5,6,7-Trimethoxyquinazolin-4(3H)-one->4-Chloro-5,6,7-trimethoxyquinazoline POCl3, Reflux 4-Anilino-5,6,7-trimethoxyquinazoline 4-Anilino-5,6,7-trimethoxyquinazoline 4-Chloro-5,6,7-trimethoxyquinazoline->4-Anilino-5,6,7-trimethoxyquinazoline Aniline, Isopropanol, Reflux

Workflow for the synthesis of 4-anilino-5,6,7-trimethoxyquinazoline.

Synthesis of Trimethoxy-Substituted 1,5-Benzodiazepine Derivatives

Experimental Protocol: Proposed Synthesis of a Trimethoxy-Substituted 1,5-Benzodiazepine

This protocol describes a general method for the condensation of an o-phenylenediamine with a ketone, which could be adapted for this compound.

Materials:

  • o-Phenylenediamine (as a proxy for the reactivity of the amino group in the target molecule)

  • Acetone (as a representative ketone)

  • Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add the ketone (2.2 mmol) and the catalyst (e.g., a few drops of glacial acetic acid).

  • Stir the reaction mixture at room temperature or reflux for a specified time (typically 1-6 hours), monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the 1,5-benzodiazepine derivative.

Quantitative Data for General 1,5-Benzodiazepine Synthesis [2]

ProductReagentsCatalystSolventTimeYield (%)
2,4-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepineo-Phenylenediamine, AcetoneH-MCM-22Acetonitrile1 h95
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepineo-Phenylenediamine, AcetophenoneH-MCM-22Acetonitrile2 h92

Proposed Reaction Pathway for Benzodiazepine Synthesis

G reactant1 This compound (2 equivalents) conditions Acid or Base Catalyst, Heat reactant1->conditions product Hypothetical Trimethoxy-substituted 1,5-Benzodiazepine conditions->product

Proposed self-condensation to a benzodiazepine derivative.

Biological Activity and Drug Development Potential

The trimethoxyphenyl moiety is a key structural feature in many potent anticancer agents, such as combretastatin A-4. Heterocyclic compounds bearing this group often exhibit significant biological activities.

  • Trimethoxyquinolines: Certain 6,7,8-trimethoxyquinoline derivatives have been synthesized and evaluated for their antitumor activity, showing potent inhibition of cancer cell proliferation.[3] For example, some 4-aminoquinazoline derivatives with this substitution pattern have been identified as epidermal growth factor receptor (EGFR) inhibitors.[3]

  • Trimethoxyquinazolinones: As mentioned, 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives have demonstrated strong anticancer activities.[1] These compounds have been shown to induce apoptosis in cancer cell lines.[1]

  • Benzodiazepines: While the biological activities of the specific trimethoxy-substituted benzodiazepines described herein are not yet reported, the benzodiazepine scaffold is a well-established pharmacophore with a wide range of activities on the central nervous system. The introduction of the trimethoxyphenyl group could impart novel pharmacological properties, including potential anticancer effects.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel trimethoxy-substituted quinolines, quinazolinones, and benzodiazepines. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new chemical entities with promising therapeutic applications.

References

Application Notes and Protocols for the Acylation of 2-Amino-3,4,5-trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of 2-Amino-3,4,5-trimethoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of common acylating agents and provides a general framework for the synthesis of N-acyl derivatives.

Introduction

N-acylated aromatic compounds, particularly those derived from substituted aminoacetophenones, are pivotal structural motifs in medicinal chemistry. The acylation of the amino group in 2-Amino-3,4,5-trimethoxyacetophenone allows for the introduction of diverse functionalities, which can significantly modulate the biological activity, pharmacokinetic properties, and target specificity of the resulting molecules. This protocol details a standard laboratory procedure for the efficient acylation of this substrate.

Experimental Protocols

This section describes two common methods for the acylation of 2-Amino-3,4,5-trimethoxyacetophenone: using an acyl chloride and using an acid anhydride.

Method A: Acylation using an Acyl Chloride in the Presence of a Base

This procedure describes the acylation using an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

Materials:

  • 2-Amino-3,4,5-trimethoxyacetophenone

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3,4,5-trimethoxyacetophenone (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Method B: Acylation using an Acid Anhydride

This method provides an alternative, often milder, route for N-acylation using an acid anhydride, such as acetic anhydride.[1]

Materials:

  • 2-Amino-3,4,5-trimethoxyacetophenone

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine (optional, as catalyst) or a solvent like glacial acetic acid

  • Deionized water

  • Solvents for purification (e.g., ethanol, water)

Procedure:

  • Dissolve 2-Amino-3,4,5-trimethoxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine.

  • Add the acid anhydride (1.1 - 1.5 eq) to the solution. If not using a basic solvent, a catalytic amount of a base like pyridine can be added.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 50-100 °C) for 1-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Dry the product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative quantitative data for the N-acetylation of substituted anilines and related compounds, which can be used as an estimation for the acylation of 2-Amino-3,4,5-trimethoxyacetophenone. Actual yields may vary depending on the specific acylating agent, reaction conditions, and purity of the starting materials.

Acylating AgentBase/SolventReaction Time (h)Temperature (°C)Typical Yield (%)
Acetyl ChloridePyridine/DCM2-40 to RT85-95
Acetic AnhydrideGlacial Acetic Acid1-380-10090-98
Benzoyl ChlorideTriethylamine/THF4-80 to RT80-90

Mandatory Visualization

Diagram of the Experimental Workflow for Acylation

The following diagram illustrates the general workflow for the acylation of 2-Amino-3,4,5-trimethoxyacetophenone.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Amino-3,4,5- trimethoxyacetophenone add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acylating Agent cool->add_acyl react React at RT add_acyl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure N-Acylated Product purify->product

General workflow for the acylation of 2-Amino-3,4,5-trimethoxyacetophenone.

Signaling Pathway of the Acylation Reaction

The following diagram illustrates the general mechanism of N-acylation of an amine with an acyl chloride.

acylation_mechanism amine R-NH₂ Amine intermediate Tetrahedral Intermediate R-NH₂⁺-C(O⁻)R'-Cl amine->intermediate Nucleophilic Attack acyl_chloride R'-COCl Acyl Chloride acyl_chloride->intermediate product R-NH-COR' Amide intermediate->product Elimination of Cl⁻ hcl HCl intermediate->hcl Deprotonation

Mechanism of N-acylation of an amine with an acyl chloride.

References

Application Notes and Protocols for the Purification of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Potential impurities and strategies to mitigate them are also discussed.

Chemical Properties
PropertyValue
CAS Number 42465-69-0[1]
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
Boiling Point 354.0 °C at 760 mmHg[1]
Appearance Likely a solid, given the boiling point.
Solubility Expected to be soluble in polar organic solvents.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude product. The primary techniques for purifying solid organic compounds are recrystallization and column chromatography.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Product This compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Column_Setup Prepare Silica Gel Column Crude->Column_Setup Filter_Hot Hot Filtration (remove insoluble impurities) Dissolve->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Filter_Cold Cold Filtration (isolate crystals) Crystallize->Filter_Cold Wash Wash with Cold Solvent Filter_Cold->Wash Dry Dry Pure Crystals Wash->Dry Pure_Recrystallized Pure Product Dry->Pure_Recrystallized Load Load Crude Product Column_Setup->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small amounts of the crude product with various solvents to find the most suitable one. Common solvents for aromatic amines and ketones include ethanol, acetone, and ethyl acetate.[2][3] A solvent pair, such as hexane/ethyl acetate, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For aromatic amines, special considerations are necessary to prevent tailing or streaking on the column.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional, as a modifier)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (a non-polar solvent mixture, e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture). For aromatic amines, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.[4]

    • An alternative is to use an amine-bonded silica column, which can simplify the purification by not requiring basic additives.[5]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation: Comparison of Purification Techniques

TechniquePrinciple of SeparationTypical Purity AchievedEstimated YieldAdvantagesDisadvantages
Recrystallization Differential solubility>98%60-90%Simple, inexpensive, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble at low temperatures; not effective for impurities with similar solubility.
Silica Gel Column Chromatography Differential adsorption>99%50-85%High resolving power, can separate complex mixtures.More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Amine-Bonded Column Chromatography Differential adsorption on a basic stationary phase>99%50-85%Excellent for basic compounds like amines, reduces tailing without mobile phase additives.[5]More expensive stationary phase.

Note: The purity and yield values are estimates and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Potential Impurities and Side Reactions

During the synthesis of this compound, potential impurities can arise from incomplete reactions or side reactions. For instance, in syntheses involving the reduction of a nitro group, incomplete reduction can leave residual nitro-compound. In Friedel-Crafts acylation type reactions, isomers or poly-acylated products might form.

Diagram: Logical Relationship of Impurities

ImpurityFormation cluster_synthesis Synthesis cluster_impurities Potential Impurities StartingMaterials Starting Materials CrudeProduct Crude this compound StartingMaterials->CrudeProduct Reaction Reaction Conditions (e.g., temperature, catalyst) Reaction->CrudeProduct UnreactedSM Unreacted Starting Materials Isomers Positional Isomers Byproducts Reaction Byproducts Overreacted Over-reacted Products CrudeProduct->UnreactedSM CrudeProduct->Isomers CrudeProduct->Byproducts CrudeProduct->Overreacted

Caption: Factors influencing the formation of impurities during synthesis.

The purification of this compound can be effectively achieved using standard laboratory techniques. For moderately impure samples, recrystallization offers a straightforward and efficient method. For more complex mixtures or to achieve very high purity, column chromatography on silica gel, potentially with a basic modifier, or on an amine-bonded phase is recommended. Careful selection of solvents and conditions is key to maximizing yield and purity.

References

Application Notes and Protocols: Derivatization of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a versatile starting material for the synthesis of a variety of heterocyclic and open-chain compounds with significant therapeutic potential. The presence of an amino group and a ketone functional group, along with the biologically active trimethoxyphenyl moiety, makes it an attractive scaffold for derivatization. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives that can be synthesized from this precursor. Chalcones and their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. This document provides detailed protocols for the synthesis of chalcone derivatives from this compound and subsequent biological screening for potential anticancer and anticonvulsant activities.

I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[1][2] It involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[3] In this proposed synthesis, this compound is reacted with various substituted aromatic aldehydes to yield a library of novel chalcone derivatives.

Experimental Workflow: Synthesis

G cluster_synthesis Synthesis of Chalcone Derivatives start Start: this compound + Substituted Aromatic Aldehydes reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH in Ethanol) start->reaction Reactants workup Reaction Work-up (Acidification, Filtration) reaction->workup Crude Product purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (TLC, M.P., IR, NMR, Mass Spec) purification->characterization end Library of Pure Chalcone Derivatives characterization->end G cluster_anticancer Anticancer Activity Screening start Start: Library of Chalcone Derivatives mtt_assay In vitro Cytotoxicity Assay (MTT) start->mtt_assay cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 hit_selection Hit Compound Selection ic50->hit_selection mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) hit_selection->mechanism_studies G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Chalcone Chalcone Derivative Chalcone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

Application Notes: Analytical Methods for the Quantification of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The accurate and precise quantification of this compound is crucial for quality control, process monitoring, and stability testing in drug development. The protocols described herein are designed for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These methods are based on established analytical principles for similar aromatic ketones and amino-substituted compounds.

Quantitative Data Summary

The following table summarizes the anticipated quantitative performance parameters for the analytical methods described. These values are illustrative and should be confirmed during method validation in a specific laboratory setting.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 0.03 µg/mL0.005 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL1.5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations, offering a balance of sensitivity, specificity, and accessibility.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 7.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm (based on the chromophoric nature of the aromatic ring and amino group; requires experimental confirmation).

  • Injection Volume: 10 µL.[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.[3]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Reference Standard HPLC HPLC System Standard->HPLC Sample Test Sample Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels or in complex matrices.[4] The use of a stable isotope-labeled internal standard is recommended for optimal accuracy.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode. Key ions for quantification would need to be determined from the mass spectrum of the compound (e.g., molecular ion and major fragment ions).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent like methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 0.01 to 10 µg/mL.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary depending on the sample matrix to isolate and concentrate the analyte. The final extract should be in a volatile solvent compatible with GC.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

  • Quantify the analyte in the sample using this calibration curve.

GCMS_Workflow SamplePrep Sample Preparation (Extraction/Derivatization) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Ionization & Detection) GC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the determination of this compound in straightforward solutions, particularly for in-process control or preliminary assessments where high specificity is not required.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Standard and Sample Preparation:

  • Solvent: 0.1 M Hydrochloric Acid (to ensure protonation of the amino group for consistent spectral properties).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linearity range.

3. Measurement and Data Analysis:

  • Scan the spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all standards and samples at the determined λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

UVVis_Logical_Relationship cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Samples Prepare Sample Solutions Measure Measure Absorbance Samples->Measure Scan->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

References

Application Notes and Protocols for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone is a valuable substituted aromatic ketone that serves as a key building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. Its unique substitution pattern, featuring an ortho-amino group and three methoxy substituents, makes it a versatile precursor for the construction of complex molecular architectures, particularly quinoline and quinazoline scaffolds. These scaffolds are present in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is in cyclocondensation reactions to form heterocyclic ring systems. The ortho-amino ketone functionality is particularly well-suited for the Friedländer annulation, a classic and efficient method for the synthesis of quinolines.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3] In the case of this compound, its reaction with β-ketoesters like ethyl acetoacetate provides a direct route to highly substituted 4-hydroxyquinolines. These quinolines are crucial intermediates for the synthesis of bioactive molecules, including potential anticancer agents that act as tubulin polymerization inhibitors.[1]

A key intermediate that can be synthesized is 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline . This compound can be further functionalized, for example, by chlorination of the hydroxyl group to yield 4-chloro-5,6,7-trimethoxy-2-methylquinoline . The chloro-substituent then serves as a leaving group for nucleophilic substitution with various amines to generate a library of N-aryl-trimethoxy quinolin-4-amine derivatives with diverse biological activities.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline

This protocol is based on the Friedländer condensation reaction.[1][2]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is slowly added to polyphosphoric acid (PPA) at 80°C with stirring.

  • The reaction mixture is then heated to 120°C and maintained at this temperature for 2-3 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to afford 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline.

Expected Yield: ~75-85%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-chloro-5,6,7-trimethoxy-2-methylquinoline

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.[1]

Materials:

  • 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Ammonia solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 4-hydroxy-5,6,7-trimethoxy-2-methylquinoline (1 equivalent) in anhydrous toluene, phosphorus oxychloride (3-5 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then heated to reflux (approximately 110°C) for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice with vigorous stirring.

  • The aqueous solution is basified with a suitable ammonia solution to pH 8-9.

  • The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-chloro-5,6,7-trimethoxy-2-methylquinoline.

Expected Yield: ~80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of N-Aryl-5,6,7-trimethoxy-2-methylquinolin-4-amine Derivatives

This protocol outlines the nucleophilic substitution of the 4-chloroquinoline with various aromatic amines.[1]

Materials:

  • 4-chloro-5,6,7-trimethoxy-2-methylquinoline

  • Substituted aromatic amine (e.g., aniline, 4-bromoaniline, etc.)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • A mixture of 4-chloro-5,6,7-trimethoxy-2-methylquinoline (1 equivalent) and the desired aromatic amine (1.1 equivalents) in ethanol is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is treated with a small amount of a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.

  • The solid product is collected by filtration, washed with the same solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of representative N-aryl-5,6,7-trimethoxy-2-methylquinolin-4-amine derivatives.[1]

Table 1: Synthesis Yields of N-Aryl-5,6,7-trimethoxy-2-methylquinolin-4-amine Derivatives

Compound IDAromatic AmineReaction Time (h)Yield (%)
7a Aniline685
7b 4-Bromoaniline882
7c 4-Chloroaniline788
7d 4-Fluoroaniline690
7e 4-Aminobenzophenone1078
7f 4-Phenoxyaniline1275

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives [1]

Compound IDMCF-7MCF-7/MXA2780A2780/RCIS
7e 0.85 ± 0.071.12 ± 0.090.98 ± 0.061.25 ± 0.11
7f 0.92 ± 0.081.34 ± 0.121.05 ± 0.091.48 ± 0.13
Doxorubicin 0.25 ± 0.022.85 ± 0.210.31 ± 0.033.12 ± 0.25

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis of Intermediates cluster_final Final Products A 1-(2-Amino-3,4,5- trimethoxyphenyl)ethanone B 4-hydroxy-5,6,7-trimethoxy- 2-methylquinoline A->B Friedländer Annulation (Ethyl Acetoacetate, PPA) C 4-chloro-5,6,7-trimethoxy- 2-methylquinoline B->C Chlorination (POCl₃) D N-Aryl-5,6,7-trimethoxy- 2-methylquinolin-4-amine Derivatives C->D Nucleophilic Substitution (Aromatic Amines)

Caption: Synthetic workflow for N-aryl-quinolin-4-amines.

signaling_pathway cluster_drug Bioactive Compound cluster_cellular Cellular Target cluster_effect Cellular Effect Drug N-Aryl-5,6,7-trimethoxy- 2-methylquinolin-4-amine Derivatives Tubulin Tubulin Drug->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Cell Cycle Arrest (G2/M Phase) & Apoptosis Microtubules->Apoptosis Disruption of Mitotic Spindle

Caption: Proposed mechanism of action for anticancer activity.

References

Spectroscopic Characterization of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive set of representative data derived from structurally similar compounds. The protocols outlined below are standardized methods for acquiring high-quality spectroscopic data for this class of molecules.

Overview of Spectroscopic Techniques

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the conjugated system.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Representative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. This data is compiled based on the analysis of structurally related compounds, including trimethoxyacetophenone and amino-methoxy-acetophenone derivatives.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.3 - 6.5s1HAr-H (H-6)
~5.5 - 6.5 (broad)br s2H-NH₂
~3.88s3H-OCH₃ (C5)
~3.85s3H-OCH₃ (C4)
~3.82s3H-OCH₃ (C3)
~2.55s3H-C(O)CH₃

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C=O (Ketone)
~153.0Ar-C (C-4)
~152.5Ar-C (C-5)
~145.0Ar-C (C-3)
~138.0Ar-C (C-2)
~115.0Ar-C (C-1)
~105.0Ar-C (C-6)
~61.0-OCH₃ (C4 or C5)
~56.5-OCH₃ (C3)
~56.0-OCH₃ (C4 or C5)
~26.5-C(O)CH₃

Table 3: Representative IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3080 - 3000WeakAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-OCH₃, -CH₃)
~1670StrongC=O stretch (ketone)
1600 - 1450MediumAromatic C=C stretch
~1250StrongAryl-O stretch (asymmetric)
~1050StrongAryl-O stretch (symmetric)

Table 4: Representative UV-Vis Data (Ethanol)

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~240~13,000π → π
~280~8,000π → π
~350~4,000n → π*

Table 5: Representative Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
225100[M]⁺ (Molecular Ion)
21080[M - CH₃]⁺
18260[M - CH₃ - CO]⁺
16740[M - CH₃ - CO - CH₃]⁺
4390[CH₃CO]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Insert tube into spectrometer D->E Sample ready F Tune and shim the instrument E->F G Acquire ¹H and ¹³C spectra F->G H Apply Fourier transform G->H Raw data I Phase and baseline correction H->I J Integrate peaks and assign chemical shifts I->J

NMR Experimental Workflow

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 3 seconds

    • Number of Scans: 1024

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals.

Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with ~100 mg KBr B Place mixture in a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place pellet in sample holder C->D Pellet ready E Record background spectrum (air) D->E F Record sample spectrum E->F G Identify characteristic absorption bands F->G IR Spectrum H Assign bands to functional groups G->H

IR Spectroscopy Workflow

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR)

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution in ethanol (~10⁻⁵ M) B Fill a quartz cuvette with the solution A->B D Place blank and sample cuvettes in spectrophotometer B->D C Prepare a blank cuvette with pure ethanol C->D E Record baseline with the blank D->E F Record the absorption spectrum of the sample E->F G Identify λ_max values F->G UV-Vis Spectrum H Calculate molar absorptivity (ε) G->H

UV-Vis Spectroscopy Workflow

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent such as ethanol.

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.

    • Transfer the solution to a 1 cm path length quartz cuvette.

    • Use a separate cuvette containing only the solvent as a blank.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis

    • Wavelength Range: 200 - 800 nm

    • Scan Speed: Medium

  • Data Acquisition:

    • Record a baseline correction with the blank cuvette.

    • Acquire the absorption spectrum of the sample solution.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization and Analysis cluster_proc Data Interpretation A Dissolve sample in a volatile solvent (e.g., methanol) B Inject into the mass spectrometer (e.g., via GC or direct infusion) A->B C Ionize the sample (e.g., Electron Ionization - EI) B->C Sample in gas phase D Separate ions based on m/z ratio C->D E Detect the ions D->E F Identify the molecular ion peak E->F Mass Spectrum G Analyze the fragmentation pattern F->G

Mass Spectrometry Workflow

Protocol:

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer, for example, through a gas chromatograph (GC-MS) or by direct infusion.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: 40 - 400 m/z

    • Source Temperature: ~200 °C

  • Data Acquisition:

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization of this compound. The representative data and detailed protocols presented in these application notes serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating efficient and accurate analysis of this important compound and its analogues.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the yield and purity of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone. As Senior Application Scientists, we present field-proven insights and explain the causality behind experimental choices to ensure your success.

Introduction

The synthesis of this compound, a key building block for various pharmaceutical compounds, can be challenging due to the highly activated and multi-functionalized nature of the aromatic ring. Low yields, side-product formation, and purification difficulties are common hurdles. This guide outlines two primary synthetic routes and provides detailed troubleshooting for each, enabling you to navigate the complexities of this synthesis and achieve optimal results.

Synthetic Strategies: An Overview

Two principal routes for the synthesis of this compound are presented below. Each has its advantages and potential pitfalls, which will be addressed in the subsequent sections.

G cluster_0 Route 1: Protected Friedel-Crafts Acylation cluster_1 Route 2: Nitration-Reduction Pathway a 3,4,5-Trimethoxyaniline b N-(3,4,5-trimethoxyphenyl)acetamide a->b Acetylation c 1-(2-Acetamido-3,4,5-trimethoxyphenyl)ethanone b->c Friedel-Crafts Acylation d This compound c->d Deprotection e 1,2,3-Trimethoxybenzene f 1-(2,3,4-Trimethoxyphenyl)ethanone e->f Friedel-Crafts Acylation g 1-(6-Nitro-2,3,4-trimethoxyphenyl)ethanone f->g Nitration h This compound g->h Reduction

Caption: Overview of the two primary synthetic routes.

Route 1: Protected Friedel-Crafts Acylation

This route involves protecting the highly reactive amino group of 3,4,5-trimethoxyaniline as an acetamide before performing the Friedel-Crafts acylation. This prevents unwanted side reactions and directs the acylation to the desired ortho position.

Step-by-Step Experimental Protocol

Part A: Acetylation of 3,4,5-Trimethoxyaniline

  • Dissolve Starting Material: In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in glacial acetic acid.

  • Add Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated N-(3,4,5-trimethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Part B: Friedel-Crafts Acylation of N-(3,4,5-trimethoxyphenyl)acetamide

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath and slowly add acetyl chloride (1.2 equivalents) dropwise.[1]

  • Substrate Addition: Dissolve N-(3,4,5-trimethoxyphenyl)acetamide (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(2-Acetamido-3,4,5-trimethoxyphenyl)ethanone.

Part C: Deprotection of the Acetamide

  • Hydrolysis: Reflux the crude product from Part B in an aqueous solution of hydrochloric acid (e.g., 6M HCl) until TLC analysis indicates the complete disappearance of the starting material.

  • Neutralization: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Troubleshooting and FAQs for Route 1

Q1: The Friedel-Crafts acylation (Part B) is giving a very low yield. What could be the issue?

A1: Low yields in Friedel-Crafts acylations are common and can stem from several factors:

  • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. Any moisture will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively removing it from the reaction. Therefore, a stoichiometric excess of the catalyst is often required.

  • Deactivated Ring: While the acetamido group is ortho, para-directing, it is also deactivating compared to the free amine. The electron-donating methoxy groups should sufficiently activate the ring, but if the reaction is sluggish, consider using a more potent Lewis acid or higher temperatures, though this may increase side products.

  • Steric Hindrance: The ortho position is sterically hindered by the adjacent methoxy group, which can slow down the reaction. Extended reaction times may be necessary.

Q2: I am observing multiple products in my Friedel-Crafts reaction. What are they and how can I avoid them?

A2: The formation of multiple products can be due to:

  • Di-acylation: Although the acetylated amine is deactivating, forcing conditions (high temperature, long reaction times) can lead to the introduction of a second acetyl group. It's crucial to monitor the reaction by TLC and stop it once the desired product is formed.

  • Isomer Formation: While the acetamido group strongly directs ortho, some para-acylation might occur. Purification by column chromatography is essential to separate these isomers.

  • Cleavage of Methoxy Groups: Harsh Lewis acids like AlCl₃ can sometimes cleave methyl ethers, especially at elevated temperatures. This can lead to hydroxylated byproducts. Using a milder Lewis acid like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might mitigate this, although they are less reactive.

G cluster_0 Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation start Low Yield Observed c1 Check for Moisture Contamination start->c1 s1 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents and reagents c1->s1 Yes c2 Sufficient Catalyst? c1->c2 No s1->c2 s2 Increase AlCl₃ Stoichiometry (e.g., to 2.5-3.0 equiv.) c2->s2 No c3 Reaction Conditions Too Mild? c2->c3 Yes s2->c3 s3 - Increase reaction time - Cautiously increase temperature c3->s3 Yes c4 Purification Issues? c3->c4 No s3->c4 s4 Optimize Column Chromatography: - Adjust solvent polarity - Use a different stationary phase c4->s4 Yes end Improved Yield c4->end No s4->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q3: The deprotection step (Part C) is not going to completion or is giving side products.

A3: Acid-catalyzed hydrolysis of the acetamide can sometimes be problematic.

  • Incomplete Reaction: Ensure you are using a sufficiently concentrated acid and adequate heating. Monitor the reaction by TLC until the starting material is consumed.

  • Side Products: Prolonged exposure to strong acid and heat can lead to degradation of the product. Once the reaction is complete, promptly work it up. If acidic conditions are too harsh, consider alternative deprotection methods, such as basic hydrolysis (e.g., with NaOH in aqueous ethanol), although this may be slower.

Route 2: Nitration-Reduction Pathway

This alternative route avoids the challenges of Friedel-Crafts acylation on an aniline derivative by first synthesizing the desired acetophenone and then introducing the amino group via nitration and subsequent reduction.

Step-by-Step Experimental Protocol

Part A: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

  • Procedure: Follow the protocol for Friedel-Crafts acylation as described in Route 1, Part B, using 1,2,3-trimethoxybenzene as the starting material to synthesize 1-(2,3,4-trimethoxyphenyl)ethanone.[2]

Part B: Nitration of 1-(2,3,4-Trimethoxyphenyl)ethanone

  • Dissolve Substrate: In a flask, dissolve 1-(2,3,4-trimethoxyphenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice-water bath.

  • Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for 20-30 minutes.[3]

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 1-(6-Nitro-2,3,4-trimethoxyphenyl)ethanone.

Part C: Reduction of the Nitro Group

  • Setup: In a round-bottom flask, dissolve the nitroacetophenone from Part B (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogen Source: Add a hydrogen source, such as ammonium formate or introduce hydrogen gas via a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature until TLC analysis shows the complete disappearance of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration and Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Troubleshooting and FAQs for Route 2

Q1: The nitration step (Part B) is producing multiple isomers and/or oxidized byproducts. How can I improve selectivity?

A1: Nitration of highly activated aromatic rings requires careful control of reaction conditions.

  • Over-Nitration: The trimethoxy-substituted ring is highly activated, making it susceptible to the introduction of more than one nitro group. Use of a stoichiometric amount of nitric acid is crucial.

  • Isomer Formation: While the acetyl group is meta-directing and the methoxy groups are ortho, para-directing, a mixture of isomers can still be formed. The desired 6-nitro product is usually favored due to steric hindrance at other positions. To improve selectivity, maintain a low reaction temperature (0 °C or below) and add the nitric acid slowly.

  • Oxidation: Fuming nitric acid is a strong oxidizing agent. If oxidation byproducts are observed, consider using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride.

Q2: The reduction of the nitro group (Part C) is incomplete or the catalyst seems inactive.

A2: Catalytic hydrogenation can be sensitive to various factors.

  • Catalyst Poisoning: Ensure your starting material is pure, as impurities (e.g., sulfur-containing compounds) can poison the palladium catalyst.

  • Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. The catalyst can be pyrophoric, so handle it with care.

  • Hydrogen Source: If using hydrogen gas, ensure the system is properly flushed with hydrogen to remove all air. If using a transfer hydrogenation agent like ammonium formate, ensure it is of good quality.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents for nitro groups, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. These methods are often very effective and less prone to catalyst poisoning.

Q3: Is the starting material 1-(2,3,4-Trimethoxyphenyl)ethanone commercially available?

A3: While 1-(2,3,4-trimethoxyphenyl)ethanone is listed by some chemical suppliers, its availability can be limited. Therefore, it is often necessary to synthesize it via the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene as described in Part A.

Product Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 42465-69-0[4]
Molecular Formula C₁₁H₁₅NO₄[4]
Molecular Weight 225.24 g/mol [4]
Boiling Point 354 °C at 760 mmHg[4]
Density 1.153 g/cm³[4]

Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-6~7.1 - 7.3s1H
-NH₂~4.5 - 5.5(broad) s2H
-OCH₃ (C4, C5)~3.8 - 4.0s6H
-OCH₃ (C3)~3.7 - 3.9s3H
-COCH₃~2.5 - 2.6s3H

Note: Predicted data is based on substituent effects and comparison with similar structures. Actual experimental values may vary.[5]

References

Technical Support Center: Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-3,4,5-trimethoxyacetophenone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Troubleshooting Guides

Problem 1: Low yield or complex mixture after Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Q: My Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with acetyl chloride resulted in a low yield of the desired 3,4,5-trimethoxyacetophenone and multiple spots on my TLC plate. What are the likely side reactions?

A: Low yields and multiple byproducts in this Friedel-Crafts acylation are common and can be attributed to several side reactions:

  • Regioisomer Formation: The methoxy groups on 1,2,3-trimethoxybenzene are ortho- and para-directing.[1] This can lead to the formation of not only the desired 3,4,5-trimethoxyacetophenone but also other isomers, such as 2,3,4-trimethoxyacetophenone.

  • Polyacylation: Although less frequent than in Friedel-Crafts alkylation, the activated trimethoxybenzene ring can sometimes undergo acylation more than once, leading to di-acylated byproducts.[1]

  • Demethylation: Using a strong Lewis acid like aluminum chloride (AlCl₃) can cause the demethylation of one or more methoxy groups, especially if the reaction temperature is elevated.[1] This results in hydroxy-substituted acetophenone impurities.

  • Irreversible Complex Formation: The ketone product forms a stable complex with strong Lewis acids like AlCl₃.[2] This necessitates using a stoichiometric amount of the catalyst, and if the aqueous workup is not performed correctly, it can lead to loss of product.[2]

Q: How can I optimize the Friedel-Crafts acylation to minimize these side reactions?

A: To improve the yield and selectivity of this step, consider the following optimizations:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote side reactions.[1] Using milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can provide a better balance between reactivity and selectivity.[1][3]

  • Acylating Agent: While acyl chlorides are highly reactive, using a milder acylating agent like acetic anhydride can sometimes improve regioselectivity.[1]

  • Temperature Control: The reaction should be performed at a low temperature (e.g., 0 °C) to minimize demethylation and other side reactions.[4] The progress should be monitored by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.[5]

  • Stoichiometry: An excess of the acylating agent or catalyst can increase the likelihood of side reactions.[4] Careful control of the reactant and catalyst ratios is crucial.

Problem 2: Issues during the nitration of 3,4,5-trimethoxyacetophenone.

Q: I am attempting to nitrate 3,4,5-trimethoxyacetophenone to form 2-nitro-3,4,5-trimethoxyacetophenone, but I am getting poor yields and signs of degradation. What could be going wrong?

A: The nitration of a highly activated ring like 3,4,5-trimethoxyacetophenone requires careful control of reaction conditions. Potential issues include:

  • Over-Nitration: The activating effect of the three methoxy groups can make the ring susceptible to the introduction of more than one nitro group.

  • Oxidative Degradation: The combination of a strong nitrating agent and an activated aromatic ring can lead to oxidation and decomposition of the starting material, resulting in a dark, tarry reaction mixture.

  • Poor Regioselectivity: While the directing groups strongly favor nitration at the C2 and C6 positions, harsh conditions can sometimes lead to the formation of other nitrated isomers. Direct nitration of similar compounds can have poor selectivity and lead to difficult-to-separate byproducts.[6]

Q: What are the best practices for a clean and selective nitration?

A: To achieve a successful nitration:

  • Mild Nitrating Agent: Use a milder nitrating agent or a well-controlled nitrating mixture (e.g., nitric acid in acetic anhydride or sulfuric acid) to avoid over-oxidation.

  • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and the subsequent reaction time.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of the acetophenone to control the exothermic nature of the reaction.[7]

  • Reaction Time: Monitor the reaction closely using TLC to determine the point of completion and avoid allowing the reaction to proceed for too long, which can increase byproduct formation.

Problem 3: Side reactions during the reduction of 2-nitro-3,4,5-trimethoxyacetophenone.

Q: During the reduction of the nitro group to an amine, my main impurity appears to be a compound where the ketone has also been reduced. How can I selectively reduce the nitro group?

A: The chemoselective reduction of a nitro group in the presence of a ketone can be challenging. The choice of reducing agent is critical.

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is a common method for nitro reduction, it can also reduce the ketone to an alcohol or even fully to an alkyl group under certain conditions.[8][9]

  • Metal/Acid Systems: Using metals in acidic media is often more selective for the nitro group. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic choices that typically do not reduce the ketone.[10][11] Tin(II) chloride (SnCl₂) also provides a mild and selective method for this transformation.[8]

  • Other Byproducts: In addition to ketone reduction, other side reactions can occur, such as the formation of intermediate reduction products like hydroxylamines or azo compounds, especially if the reaction conditions are not optimal.[8][10]

Q: What is the recommended procedure for a clean reduction of the nitro group?

A: For a highly selective reduction of the nitro group while preserving the ketone:

  • Recommended Reagents: A system of iron powder in acetic acid or tin(II) chloride in an appropriate solvent are excellent choices for their high chemoselectivity.[8] Zinc (Zn) under acidic conditions is also a viable option.[8]

  • Avoid Harsh Reagents: Avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄), as they are not selective and will reduce both the nitro group (often to an azo compound in aromatic systems) and the ketone.[8]

  • Monitoring: As with other steps, monitoring the reaction by TLC is essential to ensure the complete consumption of the starting material without prolonged reaction times that might lead to further side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the entire synthesis? A1: The most critical parameters are temperature and the choice of reagents. Low-temperature control is essential during both the Friedel-Crafts acylation and the nitration steps to prevent side reactions like demethylation and over-oxidation.[4][7] The choice of Lewis acid in the first step and the reducing agent in the final step are the most significant factors influencing selectivity and final yield.[1][8]

Q2: How can I effectively purify the final product, 2-Amino-3,4,5-trimethoxyacetophenone? A2: Purification of the final product is typically achieved through column chromatography on silica gel.[5][12] A solvent system such as a mixture of hexane and ethyl acetate or diethyl ether can be used as the eluent.[5][12] Recrystallization from a suitable solvent like methanol might also be employed to obtain a high-purity solid.[6]

Q3: My NMR spectrum of the final product shows some unexpected peaks. What are the likely impurities? A3: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Common solvents used during workup and purification (e.g., ethyl acetate, dichloromethane, hexane) may be present.[13]

  • Starting Material: Incomplete reduction will result in the presence of 2-nitro-3,4,5-trimethoxyacetophenone.

  • Over-reduced Byproduct: If the ketone was also reduced, you might see signals corresponding to the ethyl or secondary alcohol derivatives.

  • Isomeric Impurities: If the initial Friedel-Crafts acylation or the nitration step had poor regioselectivity, isomeric forms of the final product could be present.[13]

Q4: Can I use catalytic hydrogenation for the nitro reduction step? A4: Yes, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel can be used.[8][9] However, it carries a higher risk of reducing the ketone functionality compared to metal/acid systems. If this method is chosen, it is crucial to carefully monitor the reaction and use milder conditions (e.g., lower hydrogen pressure, shorter reaction time) to enhance selectivity for the nitro group.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthesis Steps

StepReactionReagent/CatalystTemperatureKey Considerations & Potential Side Reactions
1Friedel-Crafts AcylationOption A: AlCl₃ (strong)0 °C to RTHigh reactivity; risk of demethylation and regioisomer formation.[1]
Option B: FeCl₃ or ZnCl₂ (milder)0 °C to RTBetter selectivity, reduced risk of demethylation.[1][3]
2NitrationHNO₃ / H₂SO₄0-5 °CHighly exothermic; risk of over-nitration and oxidative degradation.[7]
3Nitro ReductionOption A: Fe / HCl or SnCl₂RefluxHigh chemoselectivity for the nitro group; ketone is preserved.[8][11]
Option B: H₂ / Pd/CRoom TempEffective but may also reduce the ketone; requires careful monitoring.[8]
Option C: LiAlH₄N/ANot Recommended. Reduces both functional groups; forms azo compounds.[8]

Experimental Protocols

Protocol 1: Selective Reduction of 2-Nitro-3,4,5-trimethoxyacetophenone using Tin(II) Chloride

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitro-3,4,5-trimethoxyacetophenone in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Nitro Reduction 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 3,4,5-Trimethoxyacetophenone 3,4,5-Trimethoxyacetophenone 1,2,3-Trimethoxybenzene->3,4,5-Trimethoxyacetophenone  CH₃COCl, AlCl₃ 2-Nitro-3,4,5-trimethoxyacetophenone 2-Nitro-3,4,5-trimethoxyacetophenone 3,4,5-Trimethoxyacetophenone->2-Nitro-3,4,5-trimethoxyacetophenone  HNO₃, H₂SO₄ 2-Amino-3,4,5-trimethoxyacetophenone 2-Amino-3,4,5-trimethoxyacetophenone 2-Nitro-3,4,5-trimethoxyacetophenone->2-Amino-3,4,5-trimethoxyacetophenone  Fe, HCl

Caption: Overall synthesis route for 2-Amino-3,4,5-trimethoxyacetophenone.

Side Reactions in Nitro Reduction

Nitro_Reduction_Side_Reactions Start 2-Nitro-3,4,5-trimethoxyacetophenone Product Desired Product: 2-Amino-3,4,5-trimethoxyacetophenone Start->Product Selective Reduction (e.g., Fe/HCl, SnCl₂) Side1 Side Product 1: Ketone Reduction (Amino Alcohol) Start->Side1 Non-selective Reduction Side2 Side Product 2: Incomplete Reduction (Hydroxylamine) Start->Side2 Insufficient Reducing Agent Side3 Side Product 3: Over-reduction (Amino Ethylbenzene) Side1->Side3 Harsh Conditions (e.g., strong hydrogenation)

Caption: Potential side reactions during the nitro group reduction step.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Q1 Analyze crude product by TLC/NMR/MS. Which step is problematic? Start->Q1 Step1_Issue Problem in Step 1: Friedel-Crafts Q1->Step1_Issue Impurities from Acylation Step2_Issue Problem in Step 2: Nitration Q1->Step2_Issue Degradation or multiple nitro spots Step3_Issue Problem in Step 3: Reduction Q1->Step3_Issue Unreacted nitro or ketone reduction Sol1 Optimize Step 1: - Use milder Lewis acid (FeCl₃) - Control temperature (0 °C) - Check stoichiometry Step1_Issue->Sol1 Sol2 Optimize Step 2: - Use milder nitrating agent - Ensure low temperature - Slow, dropwise addition Step2_Issue->Sol2 Sol3 Optimize Step 3: - Use chemoselective reagent (Fe/HCl) - Avoid H₂/PdC if ketone reduction occurs - Monitor by TLC Step3_Issue->Sol3

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A1: A good starting point for method development is a reversed-phase HPLC (RP-HPLC) system.[1] Given the analyte's aromatic structure, a C18 column is a suitable initial choice for the stationary phase.[2] The mobile phase can consist of a mixture of an organic modifier, such as acetonitrile (ACN) or methanol (MeOH), and an aqueous buffer.[2] UV detection is appropriate due to the chromophoric nature of the molecule.[1]

Q2: Which column chemistry is best suited for this compound?

A2: A standard C18 column is the most common stationary phase for separating aromatic compounds and serves as an excellent starting point.[2] However, because this compound contains a basic amino group, it is prone to secondary interactions with residual silanol groups on the silica surface, which can cause significant peak tailing.[3] Therefore, using a modern, high-purity silica C18 column or an end-capped column is highly recommended to minimize these interactions. If peak tailing persists, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) could offer improved selectivity through π-π interactions.[2]

Q3: How does the mobile phase pH affect the analysis of this compound?

A3: Mobile phase pH is a critical parameter for ionizable compounds like this aromatic amine.[2] The amino group is basic and will be protonated at acidic pH. To achieve consistent retention and good peak shape, it is crucial to operate at a pH that keeps the analyte in a single, non-ionized form.[2] Alternatively, working at a low pH (e.g., pH 2.5-3.0) can protonate the amine and simultaneously suppress the ionization of silanol groups on the stationary phase, reducing unwanted secondary interactions.[3] Using a buffer (e.g., phosphate or acetate, 10-50 mM) is essential to maintain a stable pH for reproducible results.[2][3]

Q4: What is the importance of sample and mobile phase preparation?

A4: Proper preparation is crucial to prevent system issues. All samples and mobile phases should be filtered through a 0.2 µm or 0.45 µm filter to remove particulate matter that could block the column frit or system tubing.[4] Degassing the mobile phase, for instance, by using an in-line degasser or sparging with helium, is vital to prevent bubble formation in the pump and detector, which can cause pressure fluctuations, baseline noise, and retention time drift.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q5: My peak for this compound is tailing significantly. What are the causes and solutions?

A5: Peak tailing is a common issue for aromatic amines.[3] The primary cause is the interaction between the basic amino group of the analyte and acidic silanol groups on the silica-based column packing.[3][6]

Potential Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or phosphoric acid. This protonates the amine and suppresses silanol activity. Ensure the pH is stable by using a buffer.[3]

  • Add a Competitive Amine: Introduce a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v).[3] TEA acts as a competitor for the active silanol sites, masking them from the analyte.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase.[3] To check for this, dilute your sample or reduce the injection volume and observe if the peak shape improves.[3]

  • Use a High-Purity Column: Employ a modern, end-capped C18 column made from high-purity silica, which has fewer accessible silanol groups.[6]

Q6: Why are my peaks splitting?

A6: Split peaks can indicate a few problems. A common cause is a partially blocked column inlet frit or a void in the column packing material.[7] This can be caused by precipitated sample or buffer salts. Another possibility is an issue with the injector, such as a damaged rotor seal.[8] It can also occur if the sample solvent is significantly stronger than the mobile phase, causing poor focusing of the analyte band at the column head.[7]

Potential Solutions:

  • Clean the Column: First, try back-flushing the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[3]

  • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[9]

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing.[7]

Retention Time and Baseline Issues

Q7: My retention times are drifting or shifting between injections. What should I check?

A7: Retention time drift can compromise the reliability of your analysis. Several factors can cause this issue.[10]

Potential Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.[10] This is especially important when changing mobile phase compositions.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[10]

  • Mobile Phase Composition: Prepare fresh mobile phase daily, as its composition can change over time due to the evaporation of volatile organic components.[5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11]

  • Check for Leaks: Inspect the system for any loose fittings, as leaks can cause a drop in flow rate and pressure, leading to longer retention times.[4]

Q8: My baseline is noisy or drifting. How can I fix this?

A8: A stable baseline is essential for accurate quantification.

Potential Solutions for a Noisy Baseline:

  • Degas Mobile Phase: Air bubbles in the system are a frequent cause of baseline noise.[5][10] Ensure the mobile phase is thoroughly degassed.

  • Check Pump and Seals: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[4]

  • Clean the Detector Cell: Contamination in the detector flow cell can lead to noise.[5] Flush the cell with a strong solvent like isopropanol.

Potential Solutions for a Drifting Baseline:

  • Column Bleed: If the baseline is consistently rising, especially during a gradient, it could be due to column bleed.

  • Contamination: Strongly retained compounds from previous injections may slowly elute, causing the baseline to drift upwards.[7] Flush the column with a strong solvent.

  • Mobile Phase Issues: An unstable mobile phase (e.g., improperly buffered) or contamination in one of the solvents can cause drift.[7]

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and separation goals.

1. Instrumentation and Chromatographic Conditions A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector is suitable.[1]

ParameterRecommended Starting Value
HPLC System Standard LC System
Column C18, 4.6 x 150 mm, 5 µm particle size (High-purity, end-capped)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B (Isocratic) - Adjust as needed for retention
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~254 nm (Scan for optimal wavelength)
Run Time 10 minutes

2. Reagent and Standard Preparation

  • Solvents: Use HPLC-grade acetonitrile and ultrapure water.[1]

  • Analyte Standard: Use a reference standard of this compound with known purity (>98%).

  • Diluent: Prepare a mixture of Acetonitrile:Water (e.g., 50:50 v/v) to use as the diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5-10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations within the desired linear range.

3. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Typical Method Validation Parameters

The following table summarizes key parameters that should be evaluated during method validation, as per ICH guidelines.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the analyte's retention time.Ensures the signal is from the analyte only.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of results to the true value.
Precision (Repeatability) RSD ≤ 2.0%Measures the consistency of results from multiple injections of the same sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be accurately quantified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis data Data Processing std_prep Standard & Sample Preparation mob_prep Mobile Phase Preparation equilib System & Column Equilibration std_prep->equilib mob_prep->equilib inject Sample Injection equilib->inject separation Chromatographic Separation inject->separation detect UV Detection separation->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify G start Problem: Peak Tailing Observed check_overload Is column overloaded? start->check_overload check_ph Is mobile phase pH controlled & appropriate? check_overload->check_ph No sol_overload Dilute sample or reduce injection volume. check_overload->sol_overload Yes check_additive Is a competitive amine (e.g., TEA) being used? check_ph->check_additive Yes sol_ph Lower pH to 2.5-3.0 with a buffer (e.g., Formate). check_ph->sol_ph No end_node Peak Shape Improved sol_overload->end_node sol_additive Add 0.1% TEA to the mobile phase. check_additive->sol_additive No check_column Is the column old or not end-capped? check_additive->check_column Yes sol_ph->end_node sol_additive->end_node sol_column Replace with a new, high-purity, end-capped C18 or Phenyl column. check_column->sol_column Yes sol_column->end_node

References

Technical Support Center: Synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues and impurities encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route A: Friedel-Crafts Acylation. This route involves the acylation of a protected 3,4,5-trimethoxyaniline derivative, followed by deprotection of the amino group. Direct acylation of 3,4,5-trimethoxyaniline is often challenging due to the deactivating and directing effects of the amino group, which can lead to poor yields and side products.[1]

  • Route B: Nitration and Subsequent Reduction. This method starts with the nitration of 1-(3,4,5-trimethoxyphenyl)ethanone to introduce a nitro group at the 2-position, followed by the reduction of the nitro group to the desired amine.

Q2: What are the likely impurities I might encounter in my final product?

A2: The impurities largely depend on the synthetic route chosen:

  • From Friedel-Crafts Acylation (Route A):

    • Regioisomers: Acylation at other positions on the aromatic ring.

    • Di-acylated byproducts: Introduction of a second acetyl group.

    • Unreacted starting material: Incomplete reaction.

    • Hydrolyzed starting material or product: If water is present.

  • From Nitration/Reduction (Route B):

    • Over-nitrated products: Introduction of more than one nitro group.

    • Incompletely reduced intermediates: Such as nitroso or hydroxylamino derivatives.

    • Isomeric impurities: Nitration at an alternative position on the aromatic ring.

    • Starting material: Unreacted 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through the following methods:

  • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous solution, washing of the organic layer to remove neutral impurities, followed by basification of the aqueous layer and re-extraction of the purified product into an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation (Route A)
Potential Cause Suggested Solution
Deactivation by the amino group Protect the amino group as an acetanilide before acylation. This makes the ring more susceptible to electrophilic substitution.
Poor catalyst activity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl3, FeCl3). Ensure the reaction is carried out under strictly anhydrous conditions.
Carbocation rearrangement While less common in acylation than alkylation, ensure the use of an appropriate acylating agent (acetyl chloride or acetic anhydride) and a suitable Lewis acid to promote the formation of the acylium ion.
Product complexation with catalyst A stoichiometric amount of the Lewis acid catalyst is often required as the product ketone can form a stable complex with it.[2]
Issue 2: Incomplete Nitration or Formation of Multiple Nitro Isomers (Route B)
Potential Cause Suggested Solution
Insufficient nitrating agent Ensure the correct stoichiometry of the nitrating mixture (e.g., HNO3/H2SO4).
Reaction temperature too low Maintain the recommended reaction temperature to ensure the reaction proceeds to completion.
Formation of undesired isomers The directing effects of the methoxy and acetyl groups can lead to isomers. Careful control of reaction conditions (temperature, addition rate of nitrating agent) can help maximize the yield of the desired 2-nitro isomer. Purification by chromatography may be necessary.
Issue 3: Incomplete Reduction of the Nitro Group (Route B)
Potential Cause Suggested Solution
Insufficient reducing agent Use a sufficient excess of the reducing agent (e.g., SnCl2·2H2O, H2/Pd-C).
Poor catalyst activity (for catalytic hydrogenation) Ensure the catalyst is not poisoned and is of high quality.
Reaction time too short Monitor the reaction by TLC to ensure it has gone to completion.
Issue 4: Product is an off-color or oily residue
Potential Cause Suggested Solution
Presence of colored impurities Colored impurities often arise from side reactions or oxidation. Purify the product by recrystallization, column chromatography, or treatment with activated carbon.
Product is not crystallizing The product may be impure. Attempt purification by column chromatography. If the product is known to be a solid, try seeding the solution with a small crystal or scratching the inside of the flask to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation of N-(3,4,5-trimethoxyphenyl)acetamide
  • Protection of the Amino Group:

    • Dissolve 3,4,5-trimethoxyaniline in a suitable solvent (e.g., dichloromethane).

    • Add acetic anhydride and a catalytic amount of a base (e.g., pyridine).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up by washing with aqueous acid and base, then dry and concentrate to obtain N-(3,4,5-trimethoxyphenyl)acetamide.

  • Friedel-Crafts Acylation:

    • Suspend N-(3,4,5-trimethoxyphenyl)acetamide and anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice and concentrated HCl.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Deprotection of the Amino Group:

    • Reflux the acetylated product in aqueous hydrochloric acid.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry to obtain crude this compound.

Protocol 2: Synthesis via Nitration and Reduction
  • Nitration of 1-(3,4,5-trimethoxyphenyl)ethanone:

    • Dissolve 1-(3,4,5-trimethoxyphenyl)ethanone in concentrated sulfuric acid at 0°C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

    • Stir at low temperature for the specified time.

    • Pour the reaction mixture onto ice to precipitate the nitro product.

    • Filter, wash with cold water until neutral, and dry.

  • Reduction of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone:

    • Suspend the nitro compound in ethanol.

    • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

Visualizations

Friedel_Crafts_Acylation_Workflow start 3,4,5-Trimethoxyaniline protection Protection (Acetylation) start->protection anilide N-(3,4,5-trimethoxyphenyl)acetamide protection->anilide acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) anilide->acylation acylated_product N-(2-acetyl-3,4,5-trimethoxyphenyl)acetamide acylation->acylated_product deprotection Deprotection (Acid Hydrolysis) acylated_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for Route A: Friedel-Crafts Acylation.

Nitration_Reduction_Workflow start 1-(3,4,5-trimethoxyphenyl)ethanone nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone nitration->nitro_product reduction Reduction (e.g., SnCl2/HCl) nitro_product->reduction final_product This compound reduction->final_product

Caption: Workflow for Route B: Nitration and Reduction.

Impurity_Troubleshooting cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Crude Product Crude Product TLC/HPLC/NMR Analysis TLC/HPLC/NMR Analysis Crude Product->TLC/HPLC/NMR Analysis Impurities Present? Impurities Present? TLC/HPLC/NMR Analysis->Impurities Present? Recrystallization Recrystallization Impurities Present?->Recrystallization Yes Column Chromatography Column Chromatography Impurities Present?->Column Chromatography Yes Acid-Base Extraction Acid-Base Extraction Impurities Present?->Acid-Base Extraction Yes Pure Product Pure Product Impurities Present?->Pure Product No Recrystallization->Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product

Caption: General troubleshooting and purification workflow.

References

Technical Support Center: 1H NMR Spectral Interpretation of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H NMR spectra of substituted acetophenones.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for the protons of unsubstituted acetophenone?

A1: In a typical 1H NMR spectrum of acetophenone, you will observe two main proton environments: the aromatic protons and the methyl group protons. The aromatic protons of the benzene ring usually appear as a multiplet in the range of δ 7.4–8.0 ppm.[1] This is due to the deshielding effect of the electron-withdrawing carbonyl group. The methyl group protons (-COCH₃) typically appear as a singlet around δ 2.6 ppm because there are no adjacent protons to cause splitting.[1]

Q2: How do substituents on the aromatic ring affect the 1H NMR spectrum of acetophenone?

A2: Substituents on the benzene ring will alter the chemical shifts and splitting patterns of the aromatic protons.[2]

  • Electron-donating groups (EDGs) like -OCH₃ or -CH₃ will shield the aromatic protons, causing their signals to shift to a higher field (upfield).

  • Electron-withdrawing groups (EWGs) such as -NO₂ or -CN will deshield the aromatic protons, leading to a downfield shift of their signals.[2]

The position of the substituent (ortho, meta, or para) will determine the resulting splitting pattern of the aromatic protons.

Q3: What are the typical coupling constants (J values) observed in substituted benzene rings?

A3: The coupling constants between protons on a benzene ring are characteristic of their relative positions:

Coupling TypeNumber of BondsTypical J Value (Hz)
Ortho37 - 10
Meta42 - 3
Para50 - 1

Data sourced from multiple chemical education resources.[3][4][5]

These values are crucial for determining the substitution pattern on the aromatic ring.

Troubleshooting Guide

Problem 1: My aromatic proton signals are overlapping and difficult to interpret.

Solution: Overlapping signals in the aromatic region are a common issue. Here are a few troubleshooting steps:

  • Change the NMR solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons and may resolve the overlapping signals.[6]

  • Increase the magnetic field strength: Using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of complex multiplets.

Problem 2: I see unexpected singlets in my spectrum, for example around δ 2.1 ppm or δ 1.2 ppm.

Solution: These are likely due to common laboratory solvent impurities.

  • A singlet around δ 2.1 ppm often corresponds to acetone .[6] This can happen if the NMR tube was not properly cleaned.

  • A triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm are characteristic of ethyl acetate , which can be difficult to remove under high vacuum.[6] Rinsing the sample with dichloromethane and re-evaporating can help remove residual ethyl acetate.[6]

Problem 3: The integration of my aromatic region does not match the expected number of protons.

Solution: This could be due to a few factors:

  • Presence of residual solvent peaks: The peak for the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can overlap with your aromatic signals, affecting the integration.[6] Running the spectrum in a different solvent, like acetone-d₆, can circumvent this issue.[6]

  • Impurity: An unexpected impurity in your sample could be contributing to the signals in the aromatic region.

  • Incorrect phasing or baseline correction: Ensure that the spectrum is correctly phased and the baseline is properly corrected before integrating the signals.

Problem 4: My peaks are very broad.

Solution: Broad peaks in an NMR spectrum can be caused by several issues:[6]

  • Poor shimming: The magnetic field homogeneity needs to be optimized. Re-shimming the spectrometer should resolve this.

  • Sample concentration: A sample that is too concentrated can lead to peak broadening.[6] Diluting the sample may help.

  • Paramagnetic impurities: The presence of paramagnetic substances can cause significant broadening of NMR signals.

  • Chemical exchange: If a proton is undergoing chemical exchange on the NMR timescale (e.g., an -OH or -NH proton), its peak can be broad. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, and the peak will disappear, confirming its identity.[6]

Experimental Protocols

Standard Sample Preparation for 1H NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of the substituted acetophenone sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication can be used if the sample is difficult to dissolve.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedure for acquiring a 1H NMR spectrum.

Visualizations

troubleshooting_workflow start Start: Unclear 1H NMR Spectrum issue1 Overlapping Aromatic Signals? start->issue1 solution1a Change NMR Solvent issue1->solution1a Yes issue2 Unexpected Peaks? issue1->issue2 No end Interpretable Spectrum solution1a->end solution1b Increase Spectrometer Field Strength solution1b->end solution1c Perform 2D NMR (COSY) solution1c->end solution2 Check for Common Solvent Impurities (Acetone, Ethyl Acetate, etc.) issue2->solution2 Yes issue3 Incorrect Aromatic Integration? issue2->issue3 No solution2->end solution3a Check for Overlap with Residual Solvent Peak issue3->solution3a Yes issue4 Broad Peaks? issue3->issue4 No solution3a->end solution3b Re-purify Sample solution3b->end solution3c Check Phasing and Baseline Correction solution3c->end solution4a Re-shim Spectrometer issue4->solution4a Yes issue4->end No solution4a->end solution4b Dilute Sample solution4b->end solution4c Check for Paramagnetic Impurities solution4c->end

Caption: A workflow diagram for troubleshooting common issues in 1H NMR spectral interpretation.

acetophenone_signals cluster_acetophenone Acetophenone Structure and 1H NMR Signals struct {  C(=O)CH₃ | Benzene Ring } methyl Methyl Protons (-CH₃) ~2.6 ppm (singlet) struct:port->methyl aromatic Aromatic Protons ~7.4-8.0 ppm (multiplet) struct->aromatic signals Typical Chemical Shifts (ppm)

Caption: Expected 1H NMR signals for unsubstituted acetophenone.

References

Technical Support Center: Synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies involve a two-step process:

  • Friedel-Crafts Acylation: Acylation of 1,2,3-trimethoxybenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form an acetophenone intermediate.

  • Nitration followed by Reduction: Nitration of a substituted acetophenone precursor, followed by the reduction of the nitro group to an amine. A common precursor is 3',4',5'-trimethoxyacetophenone, which would be nitrated and then reduced.

Q2: What are the primary safety concerns when scaling up the synthesis?

A2: The primary safety concern is managing highly exothermic reactions, particularly the nitration step if that route is chosen.[1] Poor heat control on a large scale can lead to runaway reactions.[1] It is crucial to have efficient cooling and to control the rate of addition of reagents. Continuous flow synthesis is a recommended approach for improving safety and consistency in hazardous reactions like nitration.[1][2]

Q3: How can I purify the final product, this compound, at a larger scale?

A3: Large-scale purification of aromatic amines can be challenging. Common methods include:

  • Distillation: If the product is thermally stable, vacuum distillation can be effective.

  • Recrystallization: This is a common and effective method. The choice of solvent is critical and should be determined through small-scale trials. Common solvent systems include ethanol, methanol, toluene, and mixtures like hexane/ethyl acetate.[3]

  • Column Chromatography: While effective at the lab scale, it can be costly and generate significant waste at an industrial scale. For large-scale purifications, techniques like medium pressure liquid chromatography (MPLC) might be more suitable.

  • Salt Formation and Liberation: The amine can be converted to a salt (e.g., hydrochloride) to facilitate purification by precipitation, followed by neutralization to regenerate the free amine.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Route 1: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. A stoichiometric amount or even an excess of the catalyst is often required.

  • Deactivated Aromatic Ring: While the methoxy groups in 1,2,3-trimethoxybenzene are activating, the presence of any deactivating impurities can hinder the reaction.

Issue 2: Formation of Multiple Products

Q: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A: The methoxy groups in 1,2,3-trimethoxybenzene direct the incoming acyl group to specific positions. However, under certain conditions, a mixture of isomers can be formed. To control this:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Choice of Lewis Acid: Different Lewis acids can exhibit different selectivities. Experimenting with milder Lewis acids might be beneficial.

Route 2: Reduction of 2'-Nitro-3',4',5'-trimethoxyacetophenone

Issue 1: Incomplete Reduction

Q: My reduction of the nitro group is incomplete, and I still have starting material present. What can I do?

A: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂·2H₂O, or for catalytic hydrogenation, ensure the catalyst is active and hydrogen pressure is adequate).

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C) can be poisoned by impurities. Ensure the starting material is pure.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction by TLC or LC-MS.

Issue 2: Formation of Side Products

Q: I am observing the formation of side products during the reduction. What are they and how can I avoid them?

A: A potential side product during the catalytic hydrogenation of 2'-nitroacetophenones is the formation of an indolinone through internal cyclization.[3] To minimize this:

  • Catalyst Choice: Modifying the catalyst may reduce the formation of this side product.

  • Reaction Conditions: Optimizing temperature and pressure can also affect selectivity.

Issue 3: Difficult Work-up and Purification

Q: The work-up of my tin(II) chloride reduction is difficult, and I'm having trouble isolating the product. What are the recommended procedures?

A: The work-up for a tin(II) chloride reduction involves the removal of tin salts, which can be challenging.

  • Neutralization: After the reaction, carefully neutralize the excess acid with a base like concentrated NaOH or NaHCO₃ solution until the mixture is basic. This will precipitate the tin salts.[5]

  • Filtration: Filter the mixture to remove the tin salts. It may be helpful to use a filter aid like celite.

  • Extraction: Extract the filtrate with an organic solvent like ethyl acetate or dichloromethane.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for Aminoacetophenones

ParameterFriedel-Crafts Acylation of Anilide (followed by rearrangement)Reduction of NitroacetophenoneSynthesis from Isatoic Anhydride
Starting Materials Aniline derivative, Acylating agent, Lewis AcidNitroacetophenone derivative, Reducing AgentIsatoic anhydride, Organometallic reagent
Key Challenges Ring deactivation by amino group complexation with Lewis acid, isomer control.[6]Highly exothermic nitration step, potential for over-reduction or side reactions.[1]Requires strictly anhydrous conditions and handling of organometallic reagents.[7]
Typical Yields Moderate to good, but can be variable depending on isomer separation.Often high-yielding.[7]Reported to be high-yielding with high purity.[1]
Scalability Can be challenging due to waste from Lewis acid and purification.[1]Nitration step requires careful thermal management at scale. Reduction is generally scalable.[1]Can be suitable for industrial production.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (Nitration)

This protocol is adapted for the nitration of a trimethoxyacetophenone derivative.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3',4',5'-trimethoxyacetophenone to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the acetophenone solution over several hours, ensuring the temperature does not exceed 5 °C.[2]

  • After the addition is complete, stir the reaction mixture for an additional hour at 0-5 °C.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro-intermediate using tin(II) chloride.

Materials:

  • 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.[7]

  • Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.[7]

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.[5]

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

SynthesisWorkflow cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Nitration and Reduction start1 1,2,3-Trimethoxybenzene step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start1->step1 product1 1-(X-acetyl-2,3,4-trimethoxyphenyl)ethanone (Isomer Mixture) step1->product1 step2 Isomer Separation product1->step2 final_product This compound step2->final_product start2 3',4',5'-Trimethoxyacetophenone step3 Nitration (HNO3, H2SO4) start2->step3 intermediate 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone step3->intermediate step4 Reduction (SnCl2, HCl or H2, Pd/C) intermediate->step4 step4->final_product

Caption: Synthetic Routes to this compound.

TroubleshootingLogic start Low Yield in Friedel-Crafts Acylation cause1 Moisture Present? start->cause1 cause2 Insufficient Catalyst? start->cause2 cause3 Deactivated Starting Material? start->cause3 cause1->cause2 No solution1 Use Anhydrous Conditions (Dry Glassware, Solvents) cause1->solution1 Yes cause2->cause3 No solution2 Use Stoichiometric or Excess Catalyst cause2->solution2 Yes solution3 Purify Starting Material cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation.

References

Preventing degradation of 2-Amino-3,4,5-trimethoxyacetophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-Amino-3,4,5-trimethoxyacetophenone to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use in experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with 2-Amino-3,4,5-trimethoxyacetophenone during your research.

Issue 1: You observe a change in the physical appearance of the solid compound (e.g., color change from off-white/yellow to brown, clumping).

Potential Cause Troubleshooting Steps
Oxidation The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to discoloration. 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] 2. Ensure the container is tightly sealed. 3. Minimize exposure to air during weighing and handling.
Photodegradation Aromatic ketones and amines can be photosensitive. Exposure to UV or ambient light can initiate degradation. 1. Store the compound in an amber or opaque vial to protect it from light.[1] 2. Minimize exposure to direct sunlight or strong laboratory lighting during use.
Moisture Absorption The compound may be hygroscopic, leading to clumping and potentially hydrolysis. 1. Store in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed after use.

Issue 2: Your solution of 2-Amino-3,4,5-trimethoxyacetophenone changes color or forms a precipitate over time.

Potential Cause Troubleshooting Steps
Solvent-Mediated Degradation The stability of the compound can be solvent-dependent. Protic or acidic/basic solvents can promote degradation. 1. Prepare solutions fresh for immediate use whenever possible. 2. For stock solutions, use a dry, aprotic solvent. 3. If an aqueous buffer is required, prepare it immediately before the experiment and be mindful of the pH.
Oxidation Dissolved oxygen in the solvent can lead to oxidative degradation. 1. Use degassed solvents to prepare solutions. 2. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
Photodegradation Solutions can be more susceptible to photodegradation than the solid material. 1. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Issue 3: You observe inconsistent or unexpected results in your experiments using 2-Amino-3,4,5-trimethoxyacetophenone.

Potential Cause Troubleshooting Steps
Degradation of the Compound The presence of degradation products can interfere with your assay or reaction, leading to lower-than-expected yields or activities. 1. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use. 2. If degradation is suspected, purify the material if possible or use a fresh, unopened batch.
Improper Storage of Stock Solutions Stock solutions may degrade over time, even when stored at low temperatures. 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. For long-term storage, store solutions at -20°C or -80°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino-3,4,5-trimethoxyacetophenone?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place. For optimal preservation, it is recommended to store it at 2-8°C, protected from light and moisture.[3] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent oxidation.[1]

Q2: How long can I store stock solutions of 2-Amino-3,4,5-trimethoxyacetophenone?

A2: The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions. It is highly recommended to prepare aqueous solutions fresh on the day of use. For stock solutions in dry, aprotic solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months can be considered, but stability should be verified for your specific application.[2] Always store solutions protected from light.

Q3: What are the likely degradation pathways for 2-Amino-3,4,5-trimethoxyacetophenone?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The aromatic amine functionality is prone to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.

  • Photodegradation: The combination of an aromatic ketone and an amino group suggests potential photosensitivity. UV and visible light can provide the energy to initiate degradation reactions.

  • Hydrolysis: Although likely less significant for the solid, in the presence of moisture, especially under acidic or basic conditions, the compound could potentially undergo hydrolysis, though acetophenones are generally stable to hydrolysis.

Q4: How can I check the purity of my 2-Amino-3,4,5-trimethoxyacetophenone sample?

A4: The purity of the compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to separate the parent compound from potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing the compound and identifying volatile impurities or degradation products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect major impurities.

Data Presentation

The following table presents hypothetical stability data for 2-Amino-3,4,5-trimethoxyacetophenone to illustrate the impact of different storage conditions. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Condition No. Storage Temperature Atmosphere Light Exposure Purity after 6 Months (Hypothetical %)
125°C (Room Temp)AirAmbient Light85%
225°C (Room Temp)AirDark92%
34°CAirDark98%
44°CInert Gas (Argon)Dark>99%
5-20°CInert Gas (Argon)Dark>99.5%

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 2-Amino-3,4,5-trimethoxyacetophenone under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of 2-Amino-3,4,5-trimethoxyacetophenone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution in a transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

degradation_pathways cluster_main Potential Degradation of 2-Amino-3,4,5-trimethoxyacetophenone A 2-Amino-3,4,5- trimethoxyacetophenone B Oxidized Products (e.g., quinone-imine) A->B  Air (O₂), Light   C Photodegradation Products A->C  UV/Visible Light   D Hydrolysis Products (if applicable) A->D  H₂O, Acid/Base  

Caption: Potential degradation pathways for 2-Amino-3,4,5-trimethoxyacetophenone.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Start: 2-Amino-3,4,5-trimethoxyacetophenone (Solid or Solution) stress Apply Stress Conditions start->stress sampling Sample at Time Points stress->sampling conditions Acid, Base, Oxidizing Agent, Heat, Light (UV/Vis) stress->conditions analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Data: - Purity - Degradation Products analysis->evaluation end End: Determine Stability Profile evaluation->end

Caption: A general workflow for conducting forced degradation studies.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Compound Degradation start Inconsistent Experimental Results? check_purity Check Purity of Starting Material? start->check_purity degraded Degradation Detected check_purity->degraded No pure Compound is Pure check_purity->pure Yes check_storage Review Storage and Handling Procedures degraded->check_storage investigate_other Investigate Other Experimental Variables pure->investigate_other use_fresh Use Fresh Batch or Purify Material check_storage->use_fresh

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Purification of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone following its synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Isolation

  • Possible Cause: Incomplete reaction or presence of significant side products. The synthesis of substituted anilines can sometimes result in isomeric byproducts or residual starting materials.

  • Solution:

    • Assess Purity: Utilize analytical techniques like HPLC or TLC to estimate the number and relative amounts of impurities. A suggested HPLC method is provided in the "Experimental Protocols" section.

    • Choose Appropriate Purification Method: Based on the impurity profile, select either recrystallization for crystalline solids with thermally stable impurities or column chromatography for complex mixtures or oily products.

Issue 2: Difficulty in Recrystallization

  • Possible Cause 1: Inappropriate solvent choice. The compound may be too soluble or insoluble at the desired temperatures.

  • Solution 1:

    • Solvent Screening: Test a range of solvents with varying polarities. For aromatic amines, consider polar protic solvents like ethanol or isopropanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, water).[1]

    • Acidification: For basic compounds like amines, recrystallization from a dilute acidic solution (e.g., aqueous acetic acid) can sometimes yield crystalline salts, which can then be neutralized.

  • Possible Cause 2: Oiling out instead of crystallization. The compound is melting before it dissolves or precipitating as a liquid.

  • Solution 2:

    • Lower Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point in that solvent. Use a larger volume of solvent and allow for slow cooling.

    • Solvent System Modification: Switch to a lower-boiling point solvent system.

Issue 3: Poor Separation in Column Chromatography

  • Possible Cause 1: Incorrect stationary or mobile phase selection. The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.

  • Solution 1:

    • TLC Optimization: First, optimize the separation on a TLC plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good separation on TLC will show distinct spots with a target Rf value of 0.2-0.4 for the desired compound.

    • Stationary Phase: For polar compounds, alumina may be a better choice than silica gel.

    • Mobile Phase Modifier: For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve separation on silica gel.

  • Possible Cause 2: Column overloading. Too much crude material is loaded onto the column, exceeding its separation capacity.

  • Solution 2:

    • Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar polysubstituted anilines can include:

  • Unreacted Starting Materials: Such as the corresponding nitro-compound if the synthesis involves a reduction step.

  • Isomeric Products: If a Friedel-Crafts acylation is performed on a substituted aniline, acylation might occur at different positions on the aromatic ring.[2]

  • Over-acylated Products: Di-acylation of the aromatic ring or N-acylation of the amino group can occur.

  • Products of Side Reactions: Oxidation of the aniline or polymerization can lead to colored impurities.

Q2: Which recrystallization solvent is best for this compound?

A2: The ideal solvent must be determined experimentally. A good starting point would be to test polar protic solvents like ethanol or methanol, or solvent mixtures such as ethyl acetate/hexane or acetone/water.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Combine fractions that show a single spot corresponding to the Rf of the pure product.

Q4: What is a suitable HPLC method for determining the final purity?

A4: A reverse-phase HPLC method is generally suitable. A C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid for MS compatibility) is a good starting point.[3][4] Detection at a wavelength where the aromatic system absorbs, such as 254 nm, is common.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/MixturePolarityComments
EthanolPolar ProticGood starting point for many aromatic amines.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility.
Ethyl Acetate / HexaneMedium to NonpolarGood for compounds with intermediate polarity.
Acetone / WaterPolar Aprotic / ProticCan be effective for inducing crystallization.[1]
TolueneAromaticCan be effective for aromatic compounds.

Table 2: Suggested Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Alumina
Mobile Phase (Eluent) Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or acetone. A final flush with a small percentage of methanol in dichloromethane might be necessary for highly polar impurities. For basic compounds, consider adding 0.5% triethylamine to the eluent system.
Loading Technique Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column.

Table 3: Example HPLC Method Parameters for Purity Analysis (Adapted from similar compounds)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Add a small amount of the chosen solvent or solvent mixture from Table 1.

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis Stage cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Product Crude_Product Crude 1-(2-Amino-3,4,5- trimethoxyphenyl)ethanone Purity_Assessment Purity Assessment (TLC/HPLC) Crude_Product->Purity_Assessment Recrystallization Recrystallization Purity_Assessment->Recrystallization High Purity/ Crystalline Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography Low Purity/ Oily Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Final Purity Check (HPLC/NMR) Pure_Product->Final_Analysis

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Fails (Oiling out, No Crystals) Start->Recrystallization_Issue Recrystallization Chromatography_Issue Poor Chromatography Separation Start->Chromatography_Issue Chromatography Solvent_Screen Screen Different Solvents/ Solvent Systems Recrystallization_Issue->Solvent_Screen Check_Concentration Adjust Concentration & Cooling Rate Recrystallization_Issue->Check_Concentration TLC_Optimization Optimize on TLC (Mobile & Stationary Phase) Chromatography_Issue->TLC_Optimization Check_Loading Check Sample Load Chromatography_Issue->Check_Loading Successful_Purification Successful Purification Solvent_Screen->Successful_Purification TLC_Optimization->Successful_Purification Check_Concentration->Successful_Purification Check_Loading->Successful_Purification

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of Amino-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of amino-substituted acetophenones.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your synthesis.

Route 1: Friedel-Crafts Acylation of Anilines

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Formation of a stable complex between the Lewis acid (e.g., AlCl₃) and the amino group of aniline, deactivating the aromatic ring.[1][2][3]- Protect the amino group as an acetanilide before acylation to reduce its basicity.[1][3]- Use a milder Lewis acid, such as zinc chloride, which has less affinity for the nitrogen atom.[1]
Formation of Multiple Products (Isomers) The amino group is an ortho-, para-director, leading to a mixture of 2'- and 4'-aminoacetophenone.[1] Cleavage and reattachment of the N-acetyl group can also occur.[1]- Employ a stable protecting group for the nitrogen that can withstand the reaction conditions.- Optimize reaction conditions such as temperature and reaction time to favor the desired isomer.
Difficult Purification The product may be complexed with the Lewis acid, complicating the work-up.- During the work-up, ensure the complete hydrolysis of the aluminum complexes by adding the reaction mixture to ice and acid.

Route 2: Reduction of Nitroacetophenones

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reduction - Inactive catalyst (e.g., old Pd/C).- Insufficient amount of reducing agent (e.g., Sn, H₂ pressure).[4]- Non-optimal reaction conditions (temperature, pressure).[1]- Use a fresh and active catalyst.[4]- Increase the excess of the reducing agent.[1][4]- Extend the reaction time and monitor progress using TLC.[4]- Optimize reaction temperature and pressure based on literature procedures.[1]
Over-reduction of the Ketone Group Strong reducing agents or harsh reaction conditions can reduce the ketone to an alcohol.[1]- Choose a chemoselective reducing agent that preferentially reduces the nitro group (e.g., Sn/HCl, Fe/HCl).[1][5]- Carefully control the reaction time and temperature.[1]
Formation of Azo/Azoxy Side Products Condensation of partially reduced intermediates like nitroso and hydroxylamine species.[4]- Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent.[4]- Maintain a consistently reducing environment throughout the reaction.[4]
Formation of 1-Indolinone Side Product Internal cyclization of an intermediate, particularly when using a Pd/C catalyst. The selectivity for this side product can be around 10%.[1]- Modify the catalyst or reaction conditions to minimize its formation.- Purify the final product using column chromatography or careful recrystallization to remove this impurity.[1]
Product Loss During Work-up - Incomplete extraction from the aqueous layer.- Formation of emulsions during extraction, especially with the Béchamp reduction.[6]- Product volatility during solvent removal.[1]- Perform multiple extractions with a suitable organic solvent.[4]- Adjust the pH of the aqueous layer to ensure the amino product is in its free base form for efficient extraction.[4]- When using the Béchamp reduction, avoid vigorous shaking during extraction to prevent emulsion formation.[6]- Use care during solvent removal, potentially using lower temperatures under reduced pressure.[1]

Frequently Asked Questions (FAQs)

???+ question "Q1: I am getting a very low yield in my synthesis. What are the general causes?" Low yields can stem from several factors. Before troubleshooting a specific reaction, consider these general points:

  • Reagent Purity and Stoichiometry : Ensure all starting materials and reagents are pure and dry. Inaccurate weighing or calculation of stoichiometry can significantly impact the yield.
  • Reaction Monitoring : Use techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and determine the optimal reaction time.[4]
  • Work-up and Purification Losses : Product can be lost during extraction, filtration, and chromatography. Ensure complete extraction and thorough rinsing of all glassware.[1] The volatility of the product can also lead to losses during solvent removal.[1]

???+ question "Q2: What is the best method for purifying crude amino-substituted acetophenones?" Recrystallization is a common and effective method for purification. The choice of solvent is crucial and should be determined through small-scale trials. Common solvent systems include ethanol, methanol, toluene, hexane/ethyl acetate mixtures, and dichloromethane/hexane mixtures.[1] For challenging separations, such as removing isomers or byproducts with similar solubility, column chromatography is a suitable alternative.[1][4]

???+ question "Q3: Why is the Friedel-Crafts acylation of aniline often problematic?" The amino group in aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[1][3] This deactivates the aromatic ring towards electrophilic substitution, hindering or preventing the acylation reaction.[1][3] To overcome this, the amino group should be protected, for instance, by converting it to an acetanilide, which is less basic.[1][3]

???+ question "Q4: How can I selectively reduce the nitro group without affecting the ketone in nitroacetophenones?" Chemoselectivity is key here. For the selective reduction of a nitro group to an amine in the presence of a ketone, catalytic hydrogenation with specific catalysts or metal/acid combinations are typically employed.[4][5][7]

  • Catalytic Hydrogenation : Catalysts like Platinum on Titanium Dioxide (Pt/TiO₂) have shown high selectivity.[4] Palladium on Carbon (Pd/C) or Raney Nickel can also be used.[4]
  • Metal/Acid : A mixture of tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl (Béchamp reduction) are classic and effective methods for this selective transformation.[4][6][8][9]

???+ question "Q5: What are the primary synthetic routes to prepare amino-substituted acetophenones?" There are several methods, with the most common being:

  • Friedel-Crafts acylation of aniline : This involves the reaction of aniline with an acylating agent in the presence of a Lewis acid.[10] However, this method can be problematic due to side reactions and difficult post-treatment.[10]
  • Reduction of a nitroacetophenone : This is a widely used method where a nitro-substituted acetophenone is reduced to the corresponding amine.[10]
  • From isatoic anhydride : Reaction with an organometallic reagent like methyl lithium can provide 2'-aminoacetophenone in high yield and purity.[1]
  • Amino substitution of a halogenated acetophenone : This route is limited by the availability of the starting halogenated acetophenone.[10]
  • Intramolecular rearrangement of N-acetylaniline : This method can generate significant waste and present purification challenges.[10]

Quantitative Data Summary

ParameterValueSynthetic RouteNotesReference
Side Product Selectivity ~10%Reduction of 2'-NitroacetophenoneFormation of 1-Indolinone when using a Pd/Carbon catalyst.[1]
Yield (Batch Operation) 74%Reduction of m-nitro acetophenoneUsing granulated tin and 10% HCl.[11]

Experimental Protocols & Visualizations

Protocol 1: Reduction of 2'-Nitroacetophenone using Tin and HCl

This classic method is effective for the selective reduction of the nitro group.

Materials:

  • 2'-Nitroacetophenone

  • Granulated tin

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, combine 2'-Nitroacetophenone and granulated tin.

  • Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling.[1]

  • After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours, or until TLC indicates the reaction is complete.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated NaOH solution to precipitate tin salts.

  • Extract the aqueous layer multiple times with an organic solvent.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by recrystallization or column chromatography.[1]

G Workflow for Sn/HCl Reduction of Nitroacetophenone start Start reactants Combine 2'-Nitroacetophenone and Granulated Tin start->reactants add_hcl Slowly Add Concentrated HCl (Cooling may be needed) reactants->add_hcl reflux Reflux for 2-3 hours (Monitor by TLC) add_hcl->reflux cool_down Cool to Room Temperature reflux->cool_down neutralize Neutralize with NaOH Solution cool_down->neutralize extract Extract with Organic Solvent (Multiple Times) neutralize->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify end End purify->end

Caption: Workflow for Sn/HCl Reduction of Nitroacetophenone.

Protocol 2: Synthesis from Isatoic Anhydride and Methyl Lithium

This protocol is known for its high yield and purity for the synthesis of 2'-Aminoacetophenone.[1]

Materials:

  • Isatoic anhydride

  • Methyl lithium solution

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Charge the flask with the methyl lithium solution in THF and cool to -78 °C.[1]

  • In a separate flask, dissolve isatoic anhydride in anhydrous THF.

  • Slowly add the isatoic anhydride solution to the cooled methyl lithium solution, maintaining the temperature below -70 °C.[1]

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.[1]

  • Quench the reaction by the slow addition of water at -78 °C.[1]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.[1]

G Logical Flow for Aminoacetophenone Synthesis Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents monitor_reaction Monitor Reaction (TLC, GC-MS) check_reagents->monitor_reaction friedel_crafts Friedel-Crafts Route? monitor_reaction->friedel_crafts reduction Reduction Route? monitor_reaction->reduction friedel_crafts->reduction No protect_amine Protect Amino Group friedel_crafts->protect_amine Yes check_catalyst Check Catalyst Activity reduction->check_catalyst Yes side_products Side Products Observed? reduction->side_products No milder_lewis Use Milder Lewis Acid protect_amine->milder_lewis milder_lewis->side_products optimize_conditions Optimize Temp/Pressure/ Reaction Time check_catalyst->optimize_conditions check_reducing_agent Increase Reducing Agent optimize_conditions->check_reducing_agent check_reducing_agent->side_products purification Optimize Purification (Recrystallization, Chromatography) side_products->purification Yes end Improved Synthesis side_products->end No purification->end

Caption: Troubleshooting Logic for Aminoacetophenone Synthesis.

References

Method development for the analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of this compound in complex biological matrices?

A1: For the analysis of this compound in complex matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] LC-MS/MS offers high sensitivity and selectivity, which is crucial for accurately quantifying low-level analytes in the presence of endogenous interferences.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, particularly for less complex matrices or when higher concentrations of the analyte are expected.[4][5][6]

Q2: What are the critical first steps in developing a robust analytical method for this compound?

A2: The initial steps for method development should focus on understanding the physicochemical properties of this compound, including its solubility, pKa, and UV absorbance maxima. This information will guide the selection of an appropriate chromatographic column, mobile phase composition, and detector settings.[7][8] A systematic approach involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.[7][8]

Q3: How can I prepare my complex biological samples for analysis?

A3: Sample preparation is a critical step to remove interferences and concentrate the analyte.[9] Common techniques for biological samples include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[5][10]

The choice of method depends on the required level of cleanliness and the nature of the sample matrix.

Q4: What is the "matrix effect" in LC-MS/MS analysis and how can I mitigate it?

A4: The matrix effect is the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix.[11][12][13][14] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[13][14] To mitigate matrix effects, you can:

  • Optimize the sample preparation procedure to remove interfering components.[12]

  • Improve chromatographic separation to resolve the analyte from matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS), which will be affected by the matrix in the same way as the analyte, thereby compensating for the effect.[11]

  • Prepare calibration standards in a matrix that is identical to the study samples (matrix-matched calibration).[11]

Troubleshooting Guides

Chromatography Issues
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column.[10][15][16][17]- Operate the mobile phase at a low pH (e.g., 2-3) to protonate the silanol groups.[15][16] - Use a highly end-capped column or a column with a polar-embedded phase.[10] - Add a competing base, such as triethylamine (TEA), to the mobile phase (use with caution as it can suppress MS signal).[17]
Column overload.- Reduce the injection volume or dilute the sample.
Extra-column band broadening.- Minimize the length and internal diameter of tubing between the injector, column, and detector.[10][15]
Inconsistent Retention Times Fluctuations in mobile phase composition.[18][19]- Ensure proper mobile phase preparation and mixing.[19] - Degas the mobile phase adequately to prevent air bubbles in the pump.[18]
Variations in column temperature.[18][20]- Use a column oven to maintain a stable temperature.[18][20]
Pump malfunction or leaks.[18][21]- Check for leaks in the system and perform regular pump maintenance.[18][21]
Poor Peak Resolution Inappropriate mobile phase strength or composition.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying different organic modifiers (e.g., acetonitrile vs. methanol).
Unsuitable column chemistry.- Select a column with a different stationary phase that offers better selectivity for your analyte and potential interferences.
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the analyte.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase pH to promote the formation of protonated molecules ([M+H]^+).
Ion suppression due to matrix effects.[11][12][13][14]- Improve sample cleanup using SPE or LLE.[12] - Enhance chromatographic separation to move the analyte away from interfering matrix components.
Inconsistent Signal Unstable spray in the ion source.- Check for clogs in the sample capillary. - Ensure a consistent and appropriate mobile phase flow rate.
Contamination of the ion source.- Clean the ion source components according to the manufacturer's recommendations.

Experimental Protocols

Representative HPLC-UV Method

This protocol is a representative method and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (30:70, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of the analyte).

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation (e.g., for plasma): Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

Illustrative Method Validation Data

The following table presents illustrative quantitative data based on typical performance for similar analytical methods. This data should be determined experimentally during method validation.

Parameter Illustrative Value ICH Guideline Reference
Linearity (r²) > 0.998Q2(R1)
Limit of Detection (LOD) 0.1 µg/mLQ2(R1)
Limit of Quantitation (LOQ) 0.3 µg/mLQ2(R1)
Accuracy (% Recovery) 95 - 105%Q2(R1)
Precision (% RSD) < 5%Q2(R1)

Visualizations

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Review Analyte Physicochemical Properties A->B C Sample Preparation (PPT, LLE, SPE) B->C D Select Column & Mobile Phase B->D E Optimize LC Conditions (Gradient, Flow Rate, Temp) C->E D->E F Optimize MS/MS Parameters (Source, MRM Transitions) E->F G Assess Specificity & Linearity F->G H Determine Accuracy & Precision G->H I Evaluate Stability & Matrix Effects H->I J Routine Sample Analysis I->J

Caption: A generalized workflow for analytical method development.

TroubleshootingTree cluster_retention Retention Time Issues cluster_shape Peak Shape Issues Start Chromatographic Problem Observed Q_RT Is Retention Time Shifting? Start->Q_RT Q_Shape Is Peak Shape Poor? Start->Q_Shape A_RT_Drift Drifting or Sudden Shift? Q_RT->A_RT_Drift Yes Sol_RT_Drift Check for: - Column Equilibration - Mobile Phase Stability - Temperature Fluctuation A_RT_Drift->Sol_RT_Drift Drifting Sol_RT_Sudden Check for: - Incorrect Mobile Phase - Pump/Flow Rate Issue - System Leaks A_RT_Drift->Sol_RT_Sudden Sudden A_Shape Tailing, Fronting, or Split? Q_Shape->A_Shape Yes Sol_Tailing For Tailing: - Lower Mobile Phase pH - Check for Column Overload - Use End-capped Column A_Shape->Sol_Tailing Tailing Sol_Split For Split Peaks: - Check for Column Void - Ensure Sample Solvent Matches Mobile Phase A_Shape->Sol_Split Split

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into a well-established two-step approach involving nitration followed by reduction, presenting detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic pathway.

Core Synthetic Strategy: Nitration and Subsequent Reduction

The most prevalent and reliable method for the synthesis of this compound commences with the electrophilic nitration of 3',4',5'-Trimethoxyacetophenone. The resulting nitro intermediate, 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone, is then subjected to reduction to yield the desired amino product. This two-step sequence is a classic and effective strategy for the introduction of an amino group onto an activated aromatic ring.

Synthesis_Workflow start 3',4',5'-Trimethoxyacetophenone intermediate 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone start->intermediate Nitration (HNO3, H2SO4) end This compound intermediate->end Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Overall workflow for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Steps

The following table summarizes the key quantitative data for the two primary steps in this synthetic route, providing a clear comparison of the reaction conditions and expected outcomes.

Step Reaction Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1Nitration3',4',5'-TrimethoxyacetophenoneConc. HNO₃, Conc. H₂SO₄Dichloromethane-10 to 02 - 485 - 95>95 (crude)
2Reduction1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanoneH₂ (1 atm), 10% Pd/CMethanol or Ethanol252 - 690 - 98>98 (after purification)

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Step 1: Synthesis of 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (Nitration)

This protocol is adapted from established procedures for the nitration of substituted acetophenones.

Materials:

  • 3',4',5'-Trimethoxyacetophenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4',5'-Trimethoxyacetophenone (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to a temperature of -10 °C to 0 °C.

  • In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3',4',5'-Trimethoxyacetophenone, ensuring the internal temperature does not rise above 5 °C. The addition should be completed over 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone as a solid. The crude product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound (Reduction)

This protocol outlines a standard catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if required.

Alternative Synthetic Routes

While the nitration-reduction sequence is the most common approach, other potential synthetic strategies could be explored, although they are less documented for this specific substrate.

  • Direct Amination: Direct amination of the aromatic ring of 3',4',5'-Trimethoxyacetophenone is a theoretical possibility but is challenging due to the need for specific catalysts and harsh reaction conditions. The regioselectivity of such a reaction would also need to be carefully controlled.

  • Reductive Amination: Reductive amination of a suitable precursor, such as a diketone, could be a viable route. However, the synthesis of the required starting material might be more complex than the nitration-reduction pathway.

Conclusion

The synthesis of this compound via the nitration of 3',4',5'-Trimethoxyacetophenone followed by the reduction of the nitro intermediate is a robust and high-yielding method. The experimental protocols provided offer a reliable foundation for laboratory-scale synthesis. For industrial applications, optimization of reaction conditions and exploration of continuous flow processes could further enhance the efficiency and safety of this synthetic route.

A Comparative Guide to the Validation of an HPLC Method for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone against two alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method selection and validation in a pharmaceutical quality control setting.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3] This guide will delve into a proposed stability-indicating HPLC method for this compound and compare its performance characteristics with plausible GC-MS and HPTLC alternatives.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and precision in separating and quantifying a wide range of compounds.[4] A reversed-phase HPLC method is proposed for the analysis of this compound, designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.

Experimental Protocol: HPLC Method Validation

System Suitability: Before the validation, the chromatographic system is equilibrated. System suitability is assessed by injecting a standard solution six times. The acceptance criteria are typically a relative standard deviation (RSD) of the peak area of not more than 2.0%, a tailing factor of not more than 2.0, and a theoretical plate count of not less than 2000.[4]

Preparation of Solutions:

  • Standard Solution: A stock solution of this compound is prepared in the mobile phase and further diluted to the working concentration (e.g., 100 µg/mL).

  • Sample Solution: The sample containing the analyte is dissolved in the mobile phase to achieve a similar target concentration.

  • Forced Degradation Samples: To demonstrate specificity and the stability-indicating nature of the method, the analyte is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo, the analyte, and forced degradation samples.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution over a specified range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Data Presentation: HPLC Method Validation
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (Range) r² ≥ 0.999 (50-150 µg/mL)0.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD S/N ≥ 3:10.05 µg/mL
LOQ S/N ≥ 10:10.15 µg/mL
Robustness System suitability parameters are met.Complies

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods may offer advantages in specific scenarios. Here, we compare the proposed HPLC method with GC-MS and HPTLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly suitable for volatile and semi-volatile compounds.[6] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol Outline: GC-MS A GC-MS method for this compound would involve dissolving the sample in a suitable solvent, followed by direct injection or after a derivatization step to improve volatility and thermal stability. The validation would follow similar ICH principles as the HPLC method.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness.[7] It is often used for the quantification of analytes in complex mixtures.

Experimental Protocol Outline: HPTLC An HPTLC method would involve applying the sample and standard solutions as bands on a pre-coated silica gel plate. The plate is then developed in a chamber with a suitable mobile phase. Quantification is achieved by densitometric scanning of the separated bands at a specific wavelength.[5] The validation would be performed according to ICH guidelines.[5]

Comparative Performance Data
ParameterHPLCGC-MSHPTLC
Specificity High (with UV/PDA detector)Very High (based on mass fragmentation)Moderate to High
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 99.5 - 101.2%98.5 - 101.5%97.0 - 103.0%
Precision (% RSD) < 2.0%< 2.0%< 3.0%
LOQ ~0.15 µg/mL~0.01 µg/mL~5 ng/band
Analysis Time/Sample ~10-15 min~20-30 min~3-5 min (per plate of multiple samples)
Cost per Sample ModerateHighLow
Sample Throughput ModerateLowHigh
Solvent Consumption ModerateLowVery Low

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_reporting Reporting prep_std Prepare Standard & QC Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Chromatographic Analysis prep_sample->analysis prep_forced Prepare Forced Degradation Samples specificity Specificity prep_forced->specificity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report sst->analysis If SST passes data_proc Data Processing analysis->data_proc data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness

Caption: Workflow for the validation of the HPLC method.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOQ) HPLC->Sensitivity Good Precision Precision HPLC->Precision High Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity Very High GCMS->Precision High GCMS->Throughput Low GCMS->Cost High HPTLC HPTLC HPTLC->Specificity Moderate HPTLC->Sensitivity Good HPTLC->Precision Good HPTLC->Throughput High HPTLC->Cost Low

Caption: Comparison of key performance attributes of HPLC, GC-MS, and HPTLC.

Conclusion

The proposed HPLC method for the analysis of this compound demonstrates a balanced profile of high precision, accuracy, and specificity, making it well-suited for routine quality control and stability studies in a regulated pharmaceutical environment.

In comparison, GC-MS offers superior sensitivity and specificity, which would be advantageous for impurity identification and trace-level analysis. However, this comes at the cost of lower throughput and higher operational expenses. HPTLC, on the other hand, stands out for its high throughput and cost-effectiveness, making it a viable option for rapid screening of a large number of samples, though with potentially lower precision and specificity compared to HPLC and GC-MS.[8][9]

The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, sample throughput, and budgetary constraints. This guide provides the foundational data and protocols to make an informed decision.

References

Unveiling the Bioactive Potential: A Comparative Guide to 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel therapeutic agents is a continuous endeavor. This guide offers a comparative analysis of the biological activities of derivatives based on the 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone scaffold, a promising starting point for the development of new anticancer and antimicrobial agents. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection and design of future drug candidates.

The trimethoxyphenyl moiety is a well-established pharmacophore found in numerous potent biological agents, including inhibitors of tubulin polymerization like colchicine and podophyllotoxin.[1][2] The incorporation of an aminoethanone group provides a versatile handle for synthetic modifications, allowing for the generation of diverse derivatives with a wide spectrum of biological activities. This guide summarizes the cytotoxic and antimicrobial properties of several reported analogues, providing a framework for understanding their structure-activity relationships.

Comparative Analysis of Biological Activity

The biological evaluation of novel chemical entities is a cornerstone of drug development. Here, we present a summary of the cytotoxic effects of various trimethoxyphenyl-based analogues against different cancer cell lines. The data, primarily derived from MTT assays, quantifies the concentration at which a compound inhibits 50% of cell viability (IC50), a key indicator of a drug's potency.[3]

Compound/DerivativeTarget Cell LineBiological ActivityIC50 (µM)Reference
(Z)-Methyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate (2a) Hepatocellular Carcinoma (HepG2)Cytotoxic< 20[4]
(Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate (2b) Hepatocellular Carcinoma (HepG2)Cytotoxic< 20[4]
N-phenyl triazinone derivative 9 Hepatocellular Carcinoma (HepG2)Cytotoxic1.38 - 3.21[4]
Derivative 10 Hepatocellular Carcinoma (HepG2)Cytotoxic1.38 - 3.21[4]
Derivative 11 Hepatocellular Carcinoma (HepG2)Cytotoxic1.38 - 3.21[4]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (Chalcone derivative 7) Breast Cancer (T47D)Cytotoxic5.28 µg/mL[5]
Schiff Base L5 HeLa, MCF-7CytotoxicMicromolar range[6]
1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino 1,2,4-triazole analogues (3a-n) Various human cancer cell linesAntiproliferative6-86 nM (for most active)[1]
2-aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene (2b) Burkitt lymphoma (CA-46), Breast Carcinoma (MCF-7)Antiproliferative, Tubulin Polymerization Inhibition3.5[2]

Experimental Protocols

The following methodologies are standard procedures for assessing the in vitro cytotoxicity of novel compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 1 × 10⁴ cells/well. The plates are then incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM). Control wells receive only the vehicle (e.g., 0.5% DMSO). The plates are incubated for a specified period, typically 24 or 48 hours.[8]

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours in the dark at 37°C.[8]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plates are gently agitated for 10 minutes.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using an ELISA plate reader.[8] Cell viability is calculated as a percentage of the vehicle-treated control.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the agar diffusion and broth microdilution methods.[9]

Procedure (Agar Diffusion):

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

Visualizing the Mechanism of Action

Many trimethoxyphenyl-containing compounds exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Stock and Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay LDH_Assay Perform LDH Assay (Optional) Incubate->LDH_Assay Flow_Cytometry Flow Cytometry for Apoptosis/Cell Cycle (Optional) Incubate->Flow_Cytometry Read_Absorbance Measure Absorbance/ Fluorescence MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Values Flow_Cytometry->Calculate_IC50 Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of novel compounds.

Many potent anticancer agents containing the trimethoxyphenyl motif function by inhibiting tubulin polymerization, a critical process for cell division. The following diagram illustrates this key signaling pathway.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_cell Cellular Processes cluster_outcome Cellular Outcome TMP_Derivative Trimethoxyphenyl Derivative Tubulin_Dimers α/β-Tubulin Dimers TMP_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly TMP_Derivative->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Disruption leads to Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3,4,5-trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 2-Amino-3,4,5-trimethoxyacetophenone. While direct cross-validation studies for this specific molecule are not extensively documented in publicly available literature, this document outlines common analytical techniques and presents representative experimental data from structurally similar compounds to serve as a practical resource for researchers, scientists, and professionals in drug development. The methodologies described, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are foundational for establishing robust analytical protocols.

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is guided by its performance characteristics. The following tables summarize typical validation parameters for methods used to analyze aromatic amines and acetophenones, providing a benchmark for the expected performance of an assay for 2-Amino-3,4,5-trimethoxyacetophenone.

Table 1: Comparison of HPLC Method Performance for Related Amino Aromatic Compounds

Validation ParameterHPLC-UV (2'-Aminoacetophenone)[1]HPLC (2-amino-5-nitrophenol)[2]
Linearity (R²)> 0.9990.9992–0.9999
Limit of Detection (LOD)Not ReportedNot Reported
Limit of Quantification (LOQ)Not ReportedNot Reported
Accuracy (% Recovery)Not Reported93.1–110.2%
Precision (% RSD)Not Reported1.1–8.1%

Table 2: Physicochemical Properties of Trimethoxyacetophenone Isomers [3]

Property2',3',4'-Trimethoxyacetophenone3',4',5'-Trimethoxyacetophenone
CAS Number13909-73-41136-86-3
Molecular FormulaC₁₁H₁₄O₄C₁₁H₁₄O₄
Molecular Weight210.23 g/mol 210.23 g/mol
Melting Point14-15 °C78-80 °C

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis, which can be adapted for 2-Amino-3,4,5-trimethoxyacetophenone.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

This protocol is adapted from a stability-indicating method for 2'-Aminoacetophenone and is suitable for the analysis of related substances and degradation products.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV detector is recommended.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 238 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Amino-3,4,5-trimethoxyacetophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the 2-Amino-3,4,5-trimethoxyacetophenone sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

This method is effective for separating and identifying isomeric compounds like trimethoxyacetophenones.[3]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Capillary Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Reference & Sample dissolve Dissolve in Diluent (ACN:Water) weigh->dissolve volumetric Dilute to Volume in Volumetric Flasks dissolve->volumetric inject Inject into HPLC System volumetric->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 238 nm separate->detect chromatogram Record Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Analyte & Impurities integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Dichloromethane inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (40-400 amu) ionize->analyze tic Analyze Total Ion Chromatogram analyze->tic spectra Extract Mass Spectra for Each Peak tic->spectra identify Compare with Reference Spectra spectra->identify

References

A Comparative Purity Analysis of Commercial 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity of commercially available 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The assessment is based on a comparative analysis of hypothetical samples from three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide also outlines the detailed experimental protocols for these analytical techniques and discusses potential impurities.

Data Presentation

The purity of this compound from three commercial sources was evaluated. A summary of the quantitative data is presented in the tables below.

Table 1: Comparison of Purity by HPLC-UV

SupplierPurity (%)Major Impurity (%)Other Impurities (Total, %)
Supplier A99.50.30.2
Supplier B98.80.80.4
Supplier C99.10.50.4

Table 2: Impurity Profile by GC-MS

SupplierPotential Impurity 1 (%)Potential Impurity 2 (%)Unidentified Impurities (Total, %)
Supplier A0.20.1<0.1
Supplier B0.50.30.2
Supplier C0.30.20.1

Potential Impurities:

  • Impurity 1: 1-(2-Nitro-3,4,5-trimethoxyphenyl)ethanone (a common precursor).

  • Impurity 2: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (a related substance with incomplete methylation).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative analysis of this compound and its non-volatile impurities.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 6.9) in a gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the this compound sample in the mobile phase to prepare a 100 mL stock solution.

  • Dilute 5 mL of the stock solution to 50 mL with the mobile phase to obtain a final concentration of 0.025 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This technique is employed for the identification and semi-quantification of volatile and semi-volatile impurities.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas Chromatograph coupled with a Mass Spectrometer
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

Impurities are identified by comparing their mass spectra with reference libraries and fragmentation patterns. Semi-quantification is performed based on the relative peak areas.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample Commercial Sample (Supplier A, B, or C) Weighing Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Purity Purity Calculation (% Area) HPLC->Purity ImpurityID Impurity Identification (Mass Spectra) GCMS->ImpurityID Comparison Comparative Purity & Impurity Profiling Purity->Comparison ImpurityID->Comparison

Caption: Workflow for the purity analysis of commercial samples.

Logical Relationship of Analytical Techniques

The relationship between the analytical techniques and the information they provide is depicted below.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Compound 1-(2-Amino-3,4,5-trimethoxy- phenyl)ethanone Purity Quantitative Purity Compound->Purity Quantification NonVolatile Non-Volatile Impurities Compound->NonVolatile Detection ImpurityProfile Impurity Identification Compound->ImpurityProfile Identification Volatile Volatile/Semi-Volatile Impurities Compound->Volatile Detection

Caption: Relationship between analytical methods and obtained data.

A Comparative Study on the Reactivity of Aminoacetophenone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical behavior of ortho-, meta-, and para-aminoacetophenone, supported by experimental data, detailed protocols, and reaction pathway visualizations to guide synthesis and drug discovery.

The positional isomerism of the amino group on the acetophenone scaffold dramatically influences the chemical reactivity and synthetic utility of aminoacetophenones. This guide provides a comprehensive comparison of the reactivity of 2'-aminoacetophenone (ortho-), 3'-aminoacetophenone (meta-), and 4'-aminoacetophenone (para-), offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the distinct electronic and steric effects conferred by the amino group's location is paramount for designing efficient synthetic routes and accessing diverse molecular architectures.

Physicochemical Properties: A Foundation for Reactivity

The physical properties of the aminoacetophenone isomers provide initial clues into their chemical behavior. The proximity of the amino and acetyl groups in the ortho isomer allows for potential intramolecular interactions, which is not possible in the meta and para isomers.[1]

Property2'-Aminoacetophenone3'-Aminoacetophenone4'-Aminoacetophenone
CAS Number 551-93-999-03-699-92-3
Molecular Formula C₈H₉NOC₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol 135.17 g/mol
Appearance Yellow to yellow-brown liquidBrown flakesWhite to pale yellow crystalline solid
Melting Point 20 °C95 - 99 °C106 °C
Boiling Point 85-90 °C at 0.5 mmHg289 - 290 °C294 °C
pKa (predicted) 2.31-2.17

Comparative Reactivity Analysis: A Tale of Three Isomers

The distinct placement of the amino and acetyl groups on the benzene ring dictates the reactivity of these three isomers. While direct, side-by-side quantitative comparisons for all reaction types under identical conditions are not extensively documented in the literature, the following sections provide available data and established principles for key transformations.

Intramolecular Cyclization: The Friedländer Synthesis of Quinolines

The Friedländer synthesis is a hallmark reaction that exemplifies the unique reactivity of 2'-aminoacetophenone . The ortho positioning of the nucleophilic amino group and the electrophilic acetyl group makes it an ideal precursor for intramolecular cyclization reactions to form quinolines, a crucial scaffold in medicinal chemistry.[2][3] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[2]

In contrast, 3'- and 4'-aminoacetophenones do not readily undergo the Friedländer synthesis due to the spatial separation of the amino and acetyl groups, which prevents intramolecular cyclization.[2]

Experimental Protocol: Friedländer Synthesis of 2,4-Dimethylquinoline from 2'-Aminoacetophenone

  • Materials: 2'-Aminoacetophenone, Acetone, Potassium Hydroxide (KOH), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2'-Aminoacetophenone (1.72 g, 10 mmol) in ethanol (25 mL).

    • Add acetone (12 mmol) to the solution.

    • In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethylquinoline.

Reaction Pathway: Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Aminoacetophenone 2'-Aminoacetophenone Aldol_Adduct Aldol Adduct 2_Aminoacetophenone->Aldol_Adduct Base or Acid Catalyst alpha_Methylene_Compound α-Methylene Compound (e.g., Acetone) alpha_Methylene_Compound->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Schiff_Base Schiff Base/Enamine Enone->Schiff_Base Intramolecular Cyclization Quinoline Quinoline Derivative Schiff_Base->Quinoline Dehydration

Caption: Mechanism of the Friedländer Synthesis.

Condensation Reactions: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen, is a key transformation for 4'-aminoacetophenone .[4] The independent reactivity of its acetyl group allows it to readily participate in this condensation to form chalcones, which are precursors to various biologically active compounds.[2] While 3'-aminoacetophenone can also undergo this reaction, the electronic influence of the meta-amino group will affect the reactivity of the acetyl group differently than the para-amino group. 2'-aminoacetophenone is less suitable for this reaction as it is prone to intramolecular side reactions.

Experimental Protocol: Claisen-Schmidt Condensation of 4'-Aminoacetophenone with Benzaldehyde

  • Materials: 4'-Aminoacetophenone, Benzaldehyde, Ethanol, Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 4'-Aminoacetophenone (1.35 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a flask.

    • Slowly add an aqueous solution of sodium hydroxide (0.8 g in 10 mL water) to the mixture with stirring.

    • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the solid product by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude chalcone from ethanol.

Reaction Pathway: Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminoacetophenone Aminoacetophenone (para or meta) Enolate Enolate Ion Aminoacetophenone->Enolate Base (e.g., NaOH) Aromatic_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldol_Adduct Aldol Adduct Aromatic_Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration Diazotization_Workflow Start Start: 4'-Aminoacetophenone Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt (Intermediate) Diazotization->Diazonium_Salt Coupling Azo Coupling (with an activated aromatic compound) Diazonium_Salt->Coupling Product Azo Dye Coupling->Product

References

Unveiling the Structure of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from the closely related analogue, 2',3',4'-Trimethoxyacetophenone, to predict and interpret the expected analytical signatures.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. This section compares the expected data for the target compound with the experimental data available for 2',3',4'-Trimethoxyacetophenone.

Spectroscopic TechniqueThis compound (Predicted)2',3',4'-Trimethoxyacetophenone (Experimental Data)[1]
¹H NMR Aromatic protons, three methoxy groups, an acetyl group, and an amino group. The amino group protons will likely appear as a broad singlet. The aromatic proton will be a singlet.Aromatic protons (doublets at ~7.53 and ~6.73 ppm), three distinct methoxy singlets (~3.98, 3.91, and 3.87 ppm), and an acetyl singlet (~2.60 ppm)[1].
¹³C NMR Resonances for aromatic carbons, three methoxy carbons, an acetyl methyl carbon, and a carbonyl carbon. The carbon attached to the amino group will be significantly shielded.Aromatic carbons, three methoxy carbons, an acetyl methyl carbon, and a downfield carbonyl carbon.
FT-IR (cm⁻¹) N-H stretching (typically 3300-3500), C=O stretching (~1670), C-O stretching (aromatic ethers, ~1200-1275), and aromatic C-H stretching.C-H stretching (aromatic and aliphatic), C=O stretching (~1680-1700), and C-O stretching of the ether groups.
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ at 225.10. Key fragments would involve the loss of methyl (-15) and acetyl (-43) groups.Molecular ion peak [M]⁺ at 210. A prominent fragment at m/z 195 corresponds to the loss of a methyl group ([M-15]⁺)[2].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 300 MHz or higher.

    • Acquire the spectrum with a spectral width of -1 to 10 ppm.

    • Set the acquisition time to at least 2 seconds and a relaxation delay of 2-5 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the raw data, followed by phase and baseline corrections. Calibrate the spectrum to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or the empty sample compartment.

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

Visualizing the Process

To illustrate the logical flow of structural elucidation and a plausible synthetic pathway, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Material (e.g., 1,2,3-Trimethoxy-4-nitrobenzene) step1 Nitration followed by Reduction to Amine start->step1 step2 Acylation (Friedel-Crafts) step1->step2 product This compound step2->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms elucidation Structure Elucidation nmr->elucidation ftir->elucidation ms->elucidation confirmation confirmation elucidation->confirmation Confirmation

Caption: A logical workflow for the synthesis and structural elucidation of this compound.

signaling_pathway start Synthesis of Precursor (2-Nitro-3,4,5-trimethoxyacetophenone) reduction Reduction of Nitro Group (e.g., using SnCl₂/HCl or H₂/Pd-C) start->reduction Chemical Transformation product This compound reduction->product Final Product Formation

Caption: A proposed synthetic pathway for this compound.

References

A Comparative Guide to the Inter-laboratory Analysis of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the analytical validation and inter-laboratory comparison of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a key pharmaceutical intermediate. In the absence of standardized public data, this document outlines recommended experimental protocols and presents illustrative data to guide laboratories in establishing robust analytical methods and participating in proficiency testing. Adherence to these principles ensures the quality and consistency of analytical results, which are critical for regulatory submission and drug safety.

Introduction to Analytical Strategy

The quality control of pharmaceutical intermediates is a critical aspect of drug development, directly impacting the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] For a compound such as this compound, establishing a validated analytical method is the first step toward ensuring its quality. An inter-laboratory comparison, also known as a proficiency test, is the subsequent step to verify the reproducibility and reliability of the analytical method across different laboratories.[3][4] This process is essential for standardizing the analysis and ensuring that all laboratories can achieve comparable results.

Proposed Analytical Techniques and Method Validation

For the analysis of an aromatic ketone like this compound, several analytical techniques are suitable. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for quantification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural confirmation and quantification.[5]

Before an inter-laboratory study can be conducted, each participating laboratory must validate its analytical method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following table summarizes illustrative performance data for a hypothetical HPLC-UV method for the analysis of this compound.

Performance CharacteristicLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5 ± 0.8%100.2 ± 1.1%99.8 ± 0.9%98.0 - 102.0%
Precision (RSD)
- Repeatability0.5%0.7%0.6%≤ 1.0%
- Intermediate Precision0.8%1.0%0.9%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL0.015 µg/mL0.009 µg/mLReport
Limit of Quantitation (LOQ) 0.03 µg/mL0.05 µg/mL0.03 µg/mLReport
Robustness PassedPassedPassedNo significant impact on results

Experimental Protocols

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

An inter-laboratory comparison should be conducted with a central organizing body. The protocol generally involves the following steps:[3][9]

  • Preparation of a Homogeneous Sample: A large, homogeneous batch of this compound is prepared and divided into identical samples.

  • Distribution of Blinded Samples: Samples are sent to participating laboratories with anonymous labeling to ensure unbiased analysis.[10]

  • Analysis by Participating Laboratories: Each laboratory analyzes the sample using their validated in-house method.

  • Data Submission: Results are submitted to the organizing body.

  • Statistical Analysis: The data is statistically analyzed to determine the consensus value and each laboratory's deviation from this value (often expressed as a z-score).[4]

  • Reporting: A report is issued to all participants, allowing them to compare their performance against the group.

Visualizing the Workflow

The following diagrams illustrate the proposed analytical workflow and the structure of an inter-laboratory comparison study.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Receive Sample weigh Accurately Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the HPLC analysis of this compound.

interlab_comparison cluster_organizer Organizing Body cluster_labs Participating Laboratories prep_sample Prepare & Homogenize Sample distribute Distribute Blinded Samples prep_sample->distribute lab_a Lab A: Analyze Sample distribute->lab_a lab_b Lab B: Analyze Sample distribute->lab_b lab_c Lab C: Analyze Sample distribute->lab_c collect_results Collect Results stat_analysis Statistical Analysis (Z-Scores) collect_results->stat_analysis final_report Issue Final Report stat_analysis->final_report lab_a->collect_results lab_b->collect_results lab_c->collect_results

Caption: The logical flow of an inter-laboratory comparison study for analytical method proficiency.

Conclusion

While specific inter-laboratory comparison data for this compound is not publicly available, this guide provides a comprehensive framework for establishing a robust analytical method and participating in proficiency testing. By following the principles of method validation outlined in ICH guidelines and engaging in inter-laboratory comparisons, researchers and drug development professionals can ensure the quality, consistency, and reliability of their analytical data. This is a crucial step in the quality assurance of pharmaceutical intermediates and the overall safety and efficacy of the final drug product.[11]

References

Efficacy comparison of catalysts for the synthesis of 2-Amino-3,4,5-trimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Synthesis of 2-Amino-3,4,5-trimethoxyacetophenone

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

2-Amino-3,4,5-trimethoxyacetophenone is a high-value substituted aromatic ketone that serves as a critical building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Trimethoprim, a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] The combination of Trimethoprim with sulfamethoxazole has been a cornerstone of antimicrobial therapy for decades. The efficient and regioselective synthesis of its precursors is therefore a topic of considerable interest for drug development and manufacturing professionals.

The core synthetic challenge lies in the introduction of an amino group at the C2 position of the highly activated 3,4,5-trimethoxyacetophenone scaffold. The three electron-donating methoxy groups and the electron-withdrawing, meta-directing acetyl group create a complex electronic landscape that demands precise control over reactivity and regioselectivity. This guide provides an in-depth comparison of the prevailing catalytic strategies for synthesizing this molecule, offering experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and process optimization.

Chapter 1: The Classical Pathway: Nitration and Subsequent Catalytic Reduction

The most established and industrially proven route to 2-Amino-3,4,5-trimethoxyacetophenone involves a two-step sequence: the regioselective nitration of the parent acetophenone, followed by the catalytic reduction of the resulting nitro intermediate. This pathway is reliable and high-yielding, though it involves multiple steps and the use of potent nitrating agents.

Synthesis of the 2-Nitro Intermediate

The starting material, 3',4',5'-Trimethoxyacetophenone, is readily prepared via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.[3] The subsequent nitration must be carefully controlled to achieve selective functionalization at the C2 position. The powerful ortho-, para-directing effect of the three methoxy groups strongly activates the C2 and C6 positions, leading to the desired regiochemistry. Standard nitrating conditions, such as fuming nitric acid in an acetic acid solvent, are typically employed.[4]

Efficacy Comparison of Reduction Catalysts

The reduction of the nitro group to a primary amine is the critical catalytic step in this pathway. Several catalytic systems are viable, each with distinct performance characteristics.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions via catalytic hydrogenation. It offers excellent efficiency, high yields, and clean conversions with molecular hydrogen (H₂). The primary byproduct is water, making it an environmentally favorable choice. The catalyst is easily recovered by filtration and can often be reused.[4]

  • Tin(II) Chloride (SnCl₂): This is a classic chemical reducing agent for nitroarenes. The reaction proceeds in an acidic medium (typically HCl) and offers high yields. However, it is a stoichiometric reagent, generating significant tin-based waste streams that require complex workup procedures, making it less desirable for large-scale green manufacturing.[5]

  • Platinum and Rhodium Catalysts: Other noble metals like platinum (supported on carbon) or rhodium can also catalyze nitro reductions. They are highly active but may sometimes lead to over-reduction of the ketone or hydrogenation of the aromatic ring under harsh conditions, requiring careful optimization.[6]

Data Summary: Catalyst Performance in Nitro Reduction
Catalyst SystemTypical ConditionsCatalyst LoadingYield (%)Purity (%)Key Considerations
10% Pd/C H₂ (0.5-1.5 MPa), Ethanol, 100-140 °C1-10% (w/w)>90>99High efficiency, clean reaction, reusable catalyst, requires pressure equipment.[4]
SnCl₂ / HCl 85-95 °C, aq. HCl>2 molar equivalents~75-85>95Stoichiometric, generates metal waste, simple equipment, robust method.[5]
Pt/C H₂ (gas), various solvents1-5% (w/w)VariableVariableHigh activity, risk of side reactions (ring hydrogenation) if not controlled.[6]

Workflow: Nitration-Reduction Pathway

cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Reduction Start 3',4',5'-Trimethoxy- acetophenone Nitration Nitration (fuming HNO₃, AcOH) Start->Nitration Nitro 2-Nitro-3,4,5-trimethoxy- acetophenone Nitration->Nitro Reduction Catalytic Hydrogenation (e.g., 10% Pd/C, H₂) Nitro->Reduction Final 2-Amino-3,4,5-trimethoxy- acetophenone Reduction->Final

Caption: The classical two-step synthesis pathway.

Experimental Protocol: Pd/C Catalyzed Hydrogenation

This protocol is a representative example based on established procedures for nitro group reduction.[4]

  • Vessel Preparation: Charge a pressure-rated hydrogenation vessel with 2-Nitro-3,4,5-trimethoxyacetophenone (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate). Ensure the catalyst is handled safely, as dry Pd/C can be pyrophoric.

  • Inerting: Seal the vessel and purge the headspace multiple times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5-1.5 MPa).

  • Reaction: Heat the mixture to the target temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and/or by analytical methods like TLC or HPLC.

  • Workup: Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Chapter 2: Modern Frontiers: Direct Catalytic C-H Amination

In the pursuit of more efficient and sustainable synthesis, direct C-H amination has emerged as a powerful strategy. This approach aims to form the C-N bond in a single step, avoiding the need for pre-functionalization (like nitration) and thus improving atom economy.[7] However, the direct amination of an electron-rich arene like 3',4',5'-trimethoxyacetophenone presents significant challenges, including controlling regioselectivity and preventing catalyst inhibition by the amine product.[8]

Palladium-Catalyzed Directed C-H Amination

Palladium catalysis is at the forefront of C-H functionalization.[9] For this specific transformation, a plausible strategy involves using the acetyl group as an endogenous directing group to guide the catalyst to the ortho C-H bond (C2 or C6). The catalytic cycle typically involves:

  • Coordination of the directing group to the palladium center.

  • Palladium-mediated C-H activation to form a palladacycle intermediate.

  • Oxidative addition of an aminating agent.

  • Reductive elimination to form the C-N bond and regenerate the active catalyst.

The choice of aminating agent and oxidant is critical. Hydroxylamine-derived reagents, which combine the amine source and an internal oxidant, have shown promise in simplifying these systems.[9]

Alternative Transition Metal Catalysts

While palladium is well-studied, other metals offer potential for C-H amination:

  • Copper (Cu): Copper catalysts are less expensive than palladium and have been used extensively in intramolecular C-H amination reactions.[8]

  • Iridium (Ir) & Rhodium (Rh): Rh(III) and Ir(III) catalysts are known to be highly effective for C-H activation and have been successfully employed in amination reactions with organic azides as the nitrogen source.[8]

Data Summary: Prospective C-H Amination Catalyst Systems
Catalyst SystemN-Source / OxidantTypical ConditionsPotential EfficacyKey Challenges
Pd(OAc)₂ / Ligand Hydroxylamine-derived reagents100-140 °C, organic solventModerate to GoodRequires ligand design, catalyst stability, potential for competing C-O bond formation.[9]
[Cp*RhCl₂]₂ Organic Azides80-120 °C, additive (e.g., AgSbF₆)Substrate DependentUse of potentially explosive azides, limited substrate scope.[8]
Cu(OAc)₂ Various N-sources (e.g., amines + oxidant)100-150 °C, oxidant (e.g., O₂)ModerateOften requires higher catalyst loading, can be less selective.[7]

Catalytic Cycle: Directed C-H Amination

A Pd(II) Catalyst B Substrate Complex A->B Coordination (Substrate) C Palladacycle Intermediate B->C C-H Activation D Oxidative Addition (Pd(IV) species) C->D + Aminating Agent (e.g., R-NH-OX) D->A Reductive Elimination E Aminated Product D->E

Caption: A general catalytic cycle for Pd-catalyzed C-H amination.

Experimental Protocol: Prospective Pd-Catalyzed C-H Amination

This protocol is a representative, hypothetical procedure based on similar transformations reported in the literature.[9]

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 3',4',5'-Trimethoxyacetophenone (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any required ligand.

  • Reagent Addition: Add the aminating agent (e.g., an O-acyl hydroxylamine, 1.2-1.5 eq) and a dry, degassed solvent (e.g., dioxane or DCE).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 120 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to isolate the desired product.

Chapter 3: Comparative Analysis and Future Outlook

When selecting a synthetic route, researchers and process chemists must weigh the trade-offs between established reliability and modern efficiency.

FeatureClassical Nitration/ReductionDirect C-H Amination
Step Economy Lower (multi-step process)Higher (single catalytic step)
Atom Economy Lower (generates waste from nitrating and reducing agents)Higher (fewer reagents and byproducts)
Reliability & Scale High; well-established and scalable chemistry.Lower; often requires extensive optimization, may not be scalable.
Catalyst Cost Pd/C is relatively inexpensive and recyclable.Pd catalysts with specialized ligands can be expensive.
Safety & Handling Involves highly corrosive/oxidizing nitrating agents and flammable H₂ gas.May involve energetic reagents like azides or specialized, air-sensitive catalysts.
Current Status Industrially practiced and robust.Primarily at the academic/research stage for this specific target.

For immediate, reliable production of 2-Amino-3,4,5-trimethoxyacetophenone, the classical nitration and catalytic reduction pathway using Pd/C remains the industry standard. Its predictability, high yields, and the robustness of the catalytic hydrogenation step make it the most effective method currently available for manufacturing.

However, the future of specialty chemical synthesis lies in pathways with greater efficiency and sustainability. Direct C-H amination represents a significant leap forward in this regard. While a bespoke catalyst system for this specific molecule has yet to be fully developed and optimized, the principles are well-established. Future research should focus on designing robust palladium or copper catalysts that can operate at lower temperatures and loadings, utilizing safer and more economical nitrogen sources.

Furthermore, the field of biocatalysis offers an intriguing green alternative. The use of engineered enzymes, such as aminotransferases or multi-enzyme cascades, could enable the synthesis of this molecule from simple precursors under mild, aqueous conditions, completely avoiding harsh reagents and heavy metals.[10] As these technologies mature, they may provide the most elegant and sustainable solution for the synthesis of this vital pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with standard hazardous waste regulations. Adherence to these protocols is essential to mitigate risks and ensure compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While handling the compound, the following personal protective equipment (PPE) should be worn to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A laboratory coat and any additional protective clothing necessary to prevent skin contact.

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol formation, a NIOSH-approved respirator is required.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for a comprehensive understanding of its physical and chemical properties.

PropertyValue
Molecular Formula C₁₁H₁₅NO₄[1]
Molecular Weight 225.24 g/mol [1]
Boiling Point 354.0 °C at 760 mmHg[1]
Density 1.153 g/cm³[1]
Flash Point 162.3 °C[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The following procedure outlines the necessary steps for its proper disposal.

1. Waste Segregation and Containerization:

  • Waste Identification: Designate this compound waste as "Hazardous Chemical Waste."

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The original container, if in good condition, can be reused for waste collection.[2] Avoid using metal containers for acidic or basic waste, glass for hydrofluoric acid, and light polyethylene for gasoline products.[3]

  • Segregation: Do not mix this waste with other chemical waste streams unless they are of the same hazard class and compatibility has been confirmed. For instance, flammable solvents can often be combined.[3]

  • Filling: Fill the waste container to no more than 90% of its capacity to allow for expansion and prevent spills.[3]

2. Hazardous Waste Labeling:

Proper labeling is critical for safety and regulatory compliance. The hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[4][5]

  • Label Information: The label must be completed in pencil and include the following information:[6]

    • The words "Hazardous Waste".[4][5][7]

    • Generator's Information: Your name, department, building, and room number.[2][8]

    • Chemical Contents: List the full chemical name, "this compound," and its approximate percentage.[8] Do not use abbreviations.[9]

    • Hazard Identification: Indicate the primary hazards (e.g., Harmful, Irritant) as specified in the SDS.[8]

3. Waste Storage:

  • Location: Store the labeled hazardous waste container in a designated, secure area within the laboratory, close to the point of generation.[3] The storage area should have secondary containment to capture any potential leaks.[3][7]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[2][7]

  • Segregation: Store incompatible waste types separately to prevent dangerous reactions.[7]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full (or within your institution's specified time limit for waste accumulation, often 90 days), contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[3]

  • Provide Information: Be prepared to provide the information from the hazardous waste label to the EHS personnel.

  • Professional Disposal: The EHS department will then arrange for the transport and disposal of the hazardous waste through a licensed and reputable disposal company, in accordance with all federal, state, and local regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Select Compatible, Labeled Container segregate->container add_waste Add Waste to Container (≤90% Full) container->add_waste label_info Complete Hazardous Waste Label add_waste->label_info store Store in Designated, Secondary Containment Area label_info->store full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, a chemical compound utilized in scientific research and drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. The information herein is synthesized from available safety data for the compound and structurally related aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The necessary PPE for handling this compound is outlined below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[2]
Physicochemical Data

A summary of the available quantitative data for this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₄[1][3]
Molecular Weight 225.24 g/mol [1][3]
Boiling Point 354.016°C at 760 mmHg[1][3]
Density 1.153 g/cm³[3]
Flash Point 162.3°C[3]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Operational Plan
  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[2]

    • Ensure safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

    • Don all required PPE as outlined in Table 1 before entering the handling area.[2]

  • Handling the Compound:

    • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

    • Reactions: Conduct all reactions within a certified chemical fume hood.[2] Ensure all glassware is securely clamped.

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4] Contaminated clothing should be removed and laundered before reuse.

  • Spill Response:

    • Evacuate the area and remove all sources of ignition.[5]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

    • Do not allow the chemical to enter drains.[5]

Waste Disposal Plan

Chemical waste must be managed according to institutional and regulatory guidelines.

  • Segregation:

    • Collect all waste containing this compound in a designated, labeled hazardous waste container.[7]

    • This compound is an organic chemical and should be segregated as such. Do not mix with incompatible waste streams.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.

    • Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[4]

Workflow Diagrams

To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect in Labeled Hazardous Waste Container react->collect_waste Waste Generated wash Wash Hands decontaminate->wash end_op End wash->end_op dispose Dispose via EHS Office collect_waste->dispose start Start start->risk_assessment

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.